Bupivacaine-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-JOJYFGIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Bupivacaine-d9 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bupivacaine-d9, a deuterated analog of the local anesthetic Bupivacaine. It covers its chemical structure, properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry.
Core Concepts
This compound is a stable isotope-labeled version of Bupivacaine, where nine hydrogen atoms on the butyl group have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Bupivacaine in its reactivity but has a higher mass. This property makes it an ideal internal standard for quantitative analysis of Bupivacaine in biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.[4]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring attached to a 2,6-dimethylphenyl group via an amide linkage, and a deuterated butyl group attached to the piperidine nitrogen.
Chemical Formula: C₁₈H₁₉D₉N₂O[5]
Molecular Weight: Approximately 297.49 g/mol [5]
CAS Number: 474668-57-0[5]
Synonyms: 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide[3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₈H₁₉D₉N₂O | [5] |
| Molecular Weight | 297.49 g/mol | [5] |
| CAS Number | 474668-57-0 | [5] |
| Alternate CAS Number (HCl Salt) | 1286973-34-9 | [5] |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) | [2] |
| Solubility (DMF) | 30 mg/mL | [2] |
| Solubility (DMSO) | 25 mg/mL | [2] |
| Solubility (Ethanol) | 30 mg/mL | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is not commonly detailed in publicly available literature, as it is typically produced by specialized chemical suppliers. However, based on the known synthesis of Bupivacaine and related deuterated compounds, a plausible synthetic route can be outlined.[6][7] The general synthesis of bupivacaine involves the N-alkylation of (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. To produce this compound, a deuterated alkylating agent would be used.
Hypothetical Synthesis Scheme:
A likely precursor, (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, can be synthesized from 2-piperidinecarboxylic acid and 2,6-dimethylaniline.[7] The final step would involve the N-alkylation of this intermediate with a deuterated butyl bromide (bromo-n-butane-d9).
-
Step 1: Amide Formation: Reaction of 2-piperidinecarboxylic acid with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) followed by reaction with 2,6-dimethylaniline to form the amide intermediate.
-
Step 2: N-Alkylation: The secondary amine of the piperidine ring in the amide intermediate is then alkylated using bromo-n-butane-d9 in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or DMF) to yield this compound.
-
Step 3: Purification: The final product would be purified using standard techniques such as column chromatography and/or recrystallization to achieve high purity.
Analytical Method: Quantification of Bupivacaine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example based on established methods for Bupivacaine analysis.[8][9]
1. Materials and Reagents:
-
Bupivacaine analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples and standards at room temperature. b. To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol). c. Add 200 µL of 0.1% formic acid in water and vortex. d. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the plasma mixture onto the SPE cartridge. f. Wash the cartridge with 1 mL of 5% methanol in water. g. Elute the analytes with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bupivacaine: Q1 m/z 289.2 -> Q3 m/z 140.1
-
This compound: Q1 m/z 298.2 -> Q3 m/z 140.1
-
-
5. Data Analysis:
-
Quantify Bupivacaine by calculating the peak area ratio of the analyte to the internal standard (Bupivacaine/Bupivacaine-d9).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Bupivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
The primary mechanism of action of Bupivacaine is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of nerve impulses, resulting in local anesthesia.[10] While this compound is used as an analytical tool and not for its pharmacological effects, understanding the parent compound's mechanism is crucial for researchers in drug development. Bupivacaine can also affect other ion channels, including potassium and calcium channels, and has been shown to interact with NMDA receptors.[4]
The following diagram illustrates the workflow for a typical bioanalytical study involving the quantification of Bupivacaine using this compound.
References
- 1. This compound | C18H28N2O | CID 71314294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. Actions of bupivacaine, a widely used local anesthetic, on NMDA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 8. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Bupivacaine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Bupivacaine-d9, a crucial internal standard for the quantitative analysis of the widely used local anesthetic, bupivacaine. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in drug development.
Introduction
Bupivacaine is a long-acting amide-type local anesthetic commonly used in surgical and obstetric procedures. To facilitate pharmacokinetic and metabolic studies, as well as for bioanalytical quantification, a stable isotope-labeled internal standard is essential. This compound, in which the nine hydrogen atoms of the N-butyl group are replaced with deuterium, serves this purpose effectively. Its chemical name is 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.[1] The co-elution of the deuterated standard with the unlabeled analyte in chromatographic systems, combined with its distinct mass-to-charge ratio (m/z), allows for precise and accurate quantification by mass spectrometry.
Synthetic Pathway and Isotopic Labeling Strategy
The most direct and efficient method for the synthesis of this compound involves the isotopic labeling at a late stage of the synthesis. This strategy minimizes the cost and complexity associated with handling deuterated intermediates throughout a multi-step synthesis. The core of this approach is the N-alkylation of the bupivacaine precursor, N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, with a commercially available deuterated alkylating agent, bromo-n-butane-d9.
The overall synthetic transformation is illustrated in the diagram below:
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of bupivacaine and its enantiomers.
Synthesis of the Precursor: N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
The precursor can be synthesized from 2-piperidinecarboxylic acid and 2,6-dimethylaniline. A common method involves the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by amidation.
Materials:
-
2-Piperidinecarboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
2,6-dimethylaniline
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Acid Chloride Formation: To a solution of 2-piperidinecarboxylic acid in an anhydrous solvent, slowly add thionyl chloride or oxalyl chloride at 0 °C. The reaction is then typically stirred at room temperature or gently heated until the conversion is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch). The excess reagent and solvent are removed under reduced pressure.
-
Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and added dropwise to a solution of 2,6-dimethylaniline and a base at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is washed with an acidic solution (e.g., 1M HCl) to remove excess aniline and base, followed by a basic solution (e.g., saturated NaHCO3) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.
N-Alkylation for the Synthesis of this compound
This final step introduces the deuterated butyl group.
Materials:
-
N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
-
Bromo-n-butane-d9 (isotopic purity ≥ 98%)
-
Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
-
N,N-Dimethylformamide (DMF) or Ethanol
Procedure:
-
To a solution of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide in DMF or ethanol, add potassium carbonate (or sodium carbonate) and bromo-n-butane-d9.
-
The reaction mixture is heated to 75-80 °C and stirred for 3-12 hours, with the progress monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is poured into ice water, which typically induces the precipitation of the product as a solid.
-
The solid is collected by filtration, washed with water, and dried under vacuum.
-
If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Specifications
| Compound | Formula | Molar Mass ( g/mol ) | Key Specifications |
| N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | C15H22N2O | 246.35 | Purity ≥ 98% |
| Bromo-n-butane-d9 | C4D9Br | 146.08 | Isotopic Purity ≥ 98 atom % D |
| This compound | C18H19D9N2O | 297.49 | [1] |
Table 2: Reaction Conditions and Expected Outcomes for N-Alkylation
| Parameter | Value | Reference |
| Solvent | N,N-Dimethylformamide (DMF) or Ethanol | |
| Base | Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3) | |
| Reaction Temperature | 75-80 °C | |
| Reaction Time | 3-12 hours | |
| Expected Yield | 90-95% | |
| Isotopic Purity of Product | ≥ 99% deuterated forms (d1-d9) | [1] |
| Chemical Purity of Product | ≥ 98% |
Characterization and Quality Control
The successful synthesis and isotopic labeling of this compound must be confirmed through rigorous analytical characterization.
Workflow for Characterization:
Figure 2: Workflow for the purification and characterization of this compound.
-
Mass Spectrometry (MS): ESI-MS or GC-MS is used to confirm the molecular weight of this compound (m/z for [M+H]⁺ ≈ 298.5). The isotopic distribution pattern will clearly show a shift of +9 amu compared to unlabeled bupivacaine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show the absence or significant reduction of signals corresponding to the butyl group protons, confirming successful deuteration.
-
¹³C NMR: The spectrum will be consistent with the bupivacaine structure, although signals for the deuterated carbons may be broadened or show altered splitting patterns due to C-D coupling.
-
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are employed to determine the chemical purity of the final product, ensuring the absence of starting materials and by-products.
Conclusion
The synthesis of this compound via late-stage N-alkylation with bromo-n-butane-d9 is a robust and efficient method for producing this essential internal standard. The provided protocols, adapted from established literature, offer a reliable pathway for its preparation. Rigorous analytical characterization is paramount to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for sensitive bioanalytical applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Bupivacaine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine, a potent, long-acting local anesthetic of the amide class, is widely utilized in clinical practice for surgical anesthesia and pain management. Its deuterated analog, Bupivacaine-d9, serves as a critical internal standard for the accurate quantification of bupivacaine in biological matrices through mass spectrometry-based assays. The incorporation of nine deuterium atoms enhances its mass, providing a distinct isotopic signature that allows for precise differentiation from the unlabeled drug, thereby improving the accuracy and reliability of pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its mechanism of action and analytical workflows.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in analytical chemistry. While some properties are specific to the deuterated form, many are comparable to its non-deuterated counterpart, Bupivacaine.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | [1] |
| Molecular Formula | C₁₈H₁₉D₉N₂O | [1][2] |
| Molecular Weight | 297.48 g/mol | [3][4] |
| CAS Number | 474668-57-0 | [1][2][5] |
| Appearance | White to off-white solid/powder | [6] |
| Purity (Deuterated forms) | ≥99% (d₁-d₉) | [1] |
Table 2: Physicochemical Properties of Bupivacaine (and this compound by extension)
| Property | Value | Source(s) |
| Melting Point | 107-108 °C | [7] |
| pKa | 8.1 | [7] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mL | [1] |
Mechanism of Action: Sodium Channel Blockade
Bupivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the initiation and conduction of nerve impulses. The result is a reversible blockade of nerve signal transmission, leading to a loss of sensation in the targeted area.
Caption: Bupivacaine blocks pain by inhibiting sodium channels.
Experimental Protocols: Quantification of Bupivacaine in Plasma
The use of this compound as an internal standard is crucial for the accurate determination of bupivacaine concentrations in biological fluids. Below is a representative experimental protocol for the analysis of bupivacaine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: To 200 µL of human plasma, add a known concentration of this compound solution (internal standard).
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.[8]
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: The column is usually maintained at 40 °C.
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Bupivacaine Transition: m/z 289.2 → 140.2
-
This compound Transition: m/z 298.2 → 140.2
-
-
Data Analysis: The concentration of bupivacaine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for quantifying Bupivacaine using an internal standard.
Spectral Data
While a complete set of spectral data for this compound is not publicly available, representative data for unlabeled Bupivacaine can be informative.
Mass Spectrometry
The mass spectrum of Bupivacaine shows a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 289.2. A major fragment ion is observed at m/z 140.2, corresponding to the N-butylpiperidine moiety. For this compound, the protonated molecule [M+H]⁺ would be at m/z 298.2, while the key fragment ion would likely remain at m/z 140.2, as the deuterium atoms are on the butyl group which is lost in this fragmentation.[9]
Infrared (IR) Spectroscopy
The FTIR spectrum of Bupivacaine exhibits characteristic absorption bands. Key peaks include:
-
~3250 cm⁻¹: N-H stretching of the amide group.
-
~2950 cm⁻¹: C-H stretching of alkyl groups.
-
~1650 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1540 cm⁻¹: N-H bending of the amide (Amide II band).[10][11]
For this compound, the C-D stretching vibrations would be expected to appear in the range of 2100-2250 cm⁻¹, which is a region with typically low interference from other functional groups.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its well-defined physical and chemical properties, coupled with its isotopic stability, make it the gold standard for internal standardization in the bioanalysis of bupivacaine. The detailed experimental protocols and an understanding of its mechanism of action provided in this guide are intended to support the rigorous and accurate scientific investigation of this important local anesthetic.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS - 474668-57-0 | Axios Research [axios-research.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (±)-Bupivacaine-d9 (butyl-d9) | LGC Standards [lgcstandards.com]
- 5. This compound | CAS No- 474668-57-0 | Simson Pharma Limited [simsonpharma.com]
- 6. (±)-Bupivacaine D9 (butyl D9) [a-2-s.com]
- 7. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 8. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Unseen Anchor: Bupivacaine-d9 as an Internal Standard in Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to ensure the reliability of analytical data, and among these, stable isotope-labeled (SIL) compounds represent the gold standard. This technical guide delves into the core mechanism of action of Bupivacaine-d9, a deuterated analog of the local anesthetic bupivacaine, and its pivotal role as an internal standard in the precise quantification of bupivacaine in biological matrices.
The Principle of Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire analytical workflow, including extraction, chromatography, and mass spectrometric detection.
This compound is chemically identical to bupivacaine, with the only difference being the replacement of nine hydrogen atoms with their heavier deuterium isotopes. This subtle alteration in mass does not significantly impact its physicochemical properties. Consequently, both the analyte (bupivacaine) and the internal standard (this compound) exhibit nearly identical behavior throughout the analytical process. They co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source.[1] Any loss of analyte during sample preparation or fluctuations in instrument response will affect both compounds to the same degree. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant irrespective of variations in the analytical process.
Physicochemical and Mass Spectrometric Properties
The efficacy of this compound as an internal standard hinges on its distinct yet closely related physical and chemical characteristics compared to the native bupivacaine.
| Property | Bupivacaine | This compound | Rationale for an Ideal Internal Standard |
| Molecular Formula | C₁₈H₂₈N₂O | C₁₈H₁₉D₉N₂O | The incorporation of nine deuterium atoms provides a significant mass shift, preventing isotopic crosstalk in the mass spectrometer. |
| Monoisotopic Mass | 288.2205 g/mol | 297.2769 g/mol | The mass difference ensures that the two compounds are clearly resolved by the mass spectrometer. |
| Polarity & pKa | Similar | Similar | Ensures co-extraction from biological matrices and similar behavior during chromatographic separation. |
| Ionization Efficiency | Similar | Similar | Guarantees that any fluctuations in the ionization source of the mass spectrometer affect both analyte and internal standard proportionally. |
Mass Spectrometric Transitions (MRM)
In a typical LC-MS/MS experiment operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides a high degree of selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Bupivacaine | 289.3 | 140.0 | [1] |
| This compound | 298.3 | 149.0 | [1] |
Experimental Protocol: Quantification of Bupivacaine in Human Plasma
The following is a representative experimental protocol for the quantification of bupivacaine in human plasma using this compound as an internal standard, based on established methodologies.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) System |
| Column | Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate in water |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (96:5:0.2, v/v/v)[1] |
| Gradient | A suitable gradient to ensure separation and co-elution |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Bupivacaine: 289.3 → 140.0; this compound: 298.3 → 149.0[1] |
Visualizing the Workflow and Principles
Diagram 1: Bioanalytical Workflow for Bupivacaine Quantification
Caption: A typical workflow for the quantification of bupivacaine in plasma using this compound.
Diagram 2: Principle of Co-elution and Matrix Effect Compensation
Caption: Bupivacaine and this compound co-elute and experience the same matrix effects.
Diagram 3: Chemical Structures and Mass Difference
Caption: The structural relationship and mass difference between Bupivacaine and this compound.
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of bupivacaine. Its mechanism of action is elegantly simple yet powerful: by mirroring the analytical behavior of the native analyte, it effectively normalizes for variations inherent in the analytical process. This ensures a high degree of accuracy and precision, which is indispensable for pharmacokinetic and toxicokinetic studies in drug development and clinical research. The detailed understanding and application of the principles outlined in this guide are crucial for any scientist or researcher aiming to generate reliable and robust bioanalytical data.
References
A Technical Guide to Bupivacaine-d9: Commercial Availability, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of the deuterated internal standard, Bupivacaine-d9. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical compound for analytical studies. This guide also details established experimental protocols for the quantification of bupivacaine in biological matrices using this compound with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction to this compound
Bupivacaine is a widely used local anesthetic.[1] this compound is a stable, isotopically labeled version of bupivacaine, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to bupivacaine but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analysis of bupivacaine in complex biological samples by mass spectrometry. Its use improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.
Commercial Suppliers and Availability
This compound and its hydrochloride salt are available from several commercial suppliers. The following tables summarize the available information on suppliers, catalog numbers, CAS numbers, molecular formulas, molecular weights, purities, and standard unit sizes. Please note that pricing information is often not publicly available and typically requires a direct inquiry with the supplier.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Standard Unit Sizes |
| Cayman Chemical | 16618 | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.5 | ≥99% deuterated forms (d₁-d₉) | 1 mg, 5 mg |
| Axios Research | AR-B02219 | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.49 | Not specified | Inquiry required |
| Biorbyt | orb2299800 | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.48 | Not specified | 1 mg, 5 mg |
| Simson Pharma | Not specified | 474668-57-0 | Not specified | Not specified | High quality with CoA | Inquiry required |
| Veeprho | Not specified | 474668-57-0 | Not specified | Not specified | Not specified | Inquiry required |
| MedchemExpress | HY-B0405S | 474668-57-0 | C₁₈H₁₉D₉N₂O | 297.48 | Not specified | 1 mg, 5 mg, 10 mg |
Table 2: Commercial Suppliers of this compound Hydrochloride
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Standard Unit Sizes |
| AA Blocks | AA009EQ9 | 1286973-34-9 | C₁₈H₂₀ClD₉N₂O | 333.94 | Not specified | 2.5 mg, 25 mg |
| Simson Pharma | Not specified | 1286973-34-9 | C₁₈H₂₀D₉ClN₂O | 333.94 | High quality with CoA | Inquiry required |
Synthesis and Purification of this compound
A patent for the synthesis of bupivacaine describes a multi-step process that can be adapted for the deuterated analog.[2] The process generally involves:
-
Protection of the piperidine nitrogen: 2-piperidinecarboxylic acid is reacted with a protecting group.
-
Condensation: The protected piperidine derivative is condensed with 2,6-dimethylaniline.
-
Deprotection: The protecting group is removed from the piperidine nitrogen.
-
N-Alkylation: The deprotected intermediate is reacted with bromo-n-butane-d9 to introduce the deuterated butyl group.
-
Purification: The final product, this compound, is purified, typically by crystallization, to achieve high purity.
The purification of the final compound is crucial to remove any unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds like this compound.
Experimental Protocols for Bupivacaine Quantification
This compound is primarily used as an internal standard for the accurate quantification of bupivacaine in biological matrices such as plasma, serum, and tissue samples. Below are detailed methodologies for LC-MS and GC-MS analysis.
Quantification of Bupivacaine in Human Plasma using LC-MS/MS
This protocol is based on established methods for the analysis of bupivacaine in human plasma.[3][4]
4.1.1. Sample Preparation
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected range of bupivacaine concentrations).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
4.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.
-
Gradient Program: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bupivacaine: m/z 289 → 140
-
This compound: m/z 298 → 140
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
LC-MS/MS workflow for bupivacaine quantification.
Quantification of Bupivacaine in Human Saliva using GC-MS
This protocol is adapted from a method for the simultaneous determination of lidocaine and bupivacaine in human saliva.[5]
4.2.1. Sample Preparation
-
To 1 mL of saliva in a glass tube, add 100 µL of this compound internal standard solution.
-
Add 5 mL of chloroform and vortex for 1 minute. Discard the organic layer.
-
Make the aqueous phase alkaline by adding carbonate buffer (pH 9.2).
-
Add 5 mL of n-hexane and shake for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject 2 µL into the GC-MS system.
4.2.2. Gas Chromatography Conditions
-
Column: A capillary column such as a ZB-5MS (15 m x 0.25 mm x 0.1 µm) is suitable.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Injector Temperature: 210°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp to 290°C at 35°C/min.
-
Ramp to 310°C at 10°C/min, hold for 3 minutes.
-
4.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Bupivacaine: m/z 140 (quantification ion), other qualifying ions can be used for confirmation.
-
This compound: m/z 140 (quantification ion, as the fragmentation pattern is similar to the non-deuterated form, but the retention time will be slightly different). A higher mass fragment ion specific to the deuterated butyl group could also be monitored if present.
-
GC-MS workflow for bupivacaine quantification.
Bupivacaine Signaling and Metabolism
Bupivacaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of nerve impulses. The metabolism of bupivacaine mainly occurs in the liver. The major metabolic pathways are N-dealkylation to form desbutylbupivacaine and hydroxylation to form 3-hydroxybupivacaine and 4-hydroxybupivacaine.[6] These metabolites can then be further conjugated before excretion.
Simplified metabolic pathway of bupivacaine.
Conclusion
This compound is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of bupivacaine. This guide provides a comprehensive overview of its commercial availability and detailed methodologies for its application in LC-MS and GC-MS assays. The use of this compound as an internal standard ensures the reliability and accuracy of analytical data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Researchers are encouraged to contact the suppliers directly for the most up-to-date product information and pricing.
References
- 1. Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 3. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 6. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
The Pivotal Role of Bupivacaine-d9 in Modern Pharmacokinetic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Bupivacaine-d9 in pharmacokinetic studies. As the quest for more precise and reliable drug development data intensifies, the use of stable isotope-labeled internal standards has become paramount. This compound, a deuterated analog of the widely used local anesthetic bupivacaine, serves as an exemplary model of how such tools enhance the accuracy and robustness of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Imperative for an Ideal Internal Standard in Pharmacokinetic Studies
Pharmacokinetic (PK) studies are fundamental to drug development, elucidating the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy of these studies hinges on the precise quantification of the drug in biological matrices like plasma or serum. However, the complexity of these matrices and the multi-step sample preparation process can introduce significant variability. An internal standard (IS) is therefore added to samples and calibration standards to correct for this variability.
An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This is where stable isotope-labeled compounds like this compound excel. By replacing nine hydrogen atoms with deuterium, this compound is chemically identical to bupivacaine but has a distinct mass, allowing it to be differentiated by the mass spectrometer. This near-perfect emulation of the analyte's behavior during extraction and analysis makes it the gold standard for internal standards.[1][2][3][4]
Physicochemical and Mass Spectrometric Properties
The utility of this compound in pharmacokinetic studies is fundamentally linked to its distinct physical and mass spectrometric characteristics when compared to the parent compound, bupivacaine.
| Property | Bupivacaine | This compound | Reference |
| Chemical Formula | C₁₈H₂₈N₂O | C₁₈H₁₉D₉N₂O | [1] |
| Molecular Weight | 288.43 g/mol | 297.5 g/mol | [1] |
| Precursor Ion (m/z) | 289.3 | 298.3 | [5] |
| Product Ion (m/z) | 140.0 | 149.0 | [5] |
Table 1: Physicochemical and Mass Spectrometric Properties of Bupivacaine and this compound.
A Validated UPLC-MS/MS Method for Bupivacaine Quantification
The following section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of bupivacaine in human plasma, utilizing this compound as the internal standard. This method is a composite of best practices found in the cited literature.
Experimental Protocol
3.1.1. Materials and Reagents
-
Bupivacaine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
3.1.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bupivacaine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the bupivacaine stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
3.1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3.1.4. UPLC-MS/MS Conditions
| Parameter | Condition | Reference |
| Chromatography System | Waters Acquity UPLC or equivalent | [5] |
| Column | Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | [5] |
| Mobile Phase A | 10 mM Ammonium Formate in water | [5] |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v) | [5] |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transitions | Bupivacaine: 289.3 → 140.0; this compound: 298.3 → 149.0 | [5] |
Table 2: UPLC-MS/MS Instrumental Parameters.
Method Validation Parameters
A robust bioanalytical method requires thorough validation. The following table summarizes typical validation parameters for the quantification of bupivacaine using this compound as an internal standard.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1 - 5000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Precision (CV%) | < 15% | [6] |
| Accuracy (% Bias) | Within ±15% | [6] |
| Recovery | > 85% | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |
Table 3: Bioanalytical Method Validation Parameters.
Application in Pharmacokinetic Studies
The use of deuterated internal standards like this compound is not limited to improving bioanalytical accuracy. Stable isotope-labeled compounds can also be administered to subjects to trace the in-vivo fate of a drug without the need for radioactive labels.
One powerful application is in "microdosing" studies or in studies designed to differentiate between endogenous and exogenous sources of a compound. In the context of bupivacaine, a deuterated version can be co-administered with the non-labeled drug to study its metabolism and clearance without interfering with the therapeutic dose.
A study investigating the pharmacokinetics of bupivacaine and a tri-deuteromethyl-labeled analogue in healthy volunteers found no significant difference in their pharmacokinetic profiles, confirming that deuteration at specific positions does not alter the drug's disposition.[7] This is a critical validation for the use of deuterated compounds as internal standards and tracers.
The following table presents pharmacokinetic parameters of bupivacaine from a study that utilized a deuterium-labeled analogue.
| Pharmacokinetic Parameter | Bupivacaine | Deuterium-labeled Bupivacaine | Reference |
| Distribution Half-life (t½α) | 15.3 ± 9.9 min | 15.2 ± 10.9 min | [7] |
| Elimination Half-life (t½β) | 111 ± 32 min | 109 ± 31 min | [7] |
| Volume of Central Compartment (Vc) | 27 ± 11 L | 28 ± 12 L | [7] |
| Steady-State Volume of Distribution (Vss) | 66 ± 23 L | 65 ± 22 L | [7] |
| Plasma Clearance (CL) | 0.61 ± 0.15 L/min | 0.62 ± 0.17 L/min | [7] |
Table 4: Pharmacokinetic Parameters of Bupivacaine and its Deuterated Analogue in Healthy Volunteers.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow of a pharmacokinetic study and the principle of using a stable isotope-labeled internal standard.
Figure 1: A generalized workflow for a pharmacokinetic study.
Figure 2: The principle of using a stable isotope-labeled internal standard.
Conclusion
This compound is an indispensable tool in the pharmacokinetic study of bupivacaine. Its use as an internal standard in LC-MS/MS methods significantly enhances the precision, accuracy, and reliability of quantitative data. The near-identical chemical behavior to the unlabeled parent drug ensures that it effectively compensates for variations during sample processing and analysis. Furthermore, the ability to use deuterated analogs as non-radioactive tracers opens up advanced avenues for pharmacokinetic research. The methodologies and data presented in this guide underscore the importance of incorporating stable isotope-labeled standards in modern drug development to ensure the generation of high-quality data for regulatory submissions and to ultimately advance patient care.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Phase I Study of the Pharmacokinetics, Pharmacodynamics, and Safety of Liposomal Bupivacaine for Sciatic Nerve Block in the Popliteal Fossa for Bunionectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. phmethods.net [phmethods.net]
- 6. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Bupivacaine-d9: A Technical Guide for Researchers
An in-depth examination of the safety protocols, handling guidelines, and physicochemical properties of Bupivacaine-d9, designed for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the essential safety and handling considerations for this compound. As a deuterated analog of the potent local anesthetic Bupivacaine, this compound is primarily utilized as an internal standard in analytical and clinical mass spectrometry for the precise quantification of its parent compound.[1][2] While its pharmacological and toxicological profiles are considered analogous to Bupivacaine, the handling of this compound in a research setting necessitates a thorough understanding of its specific hazards, storage requirements, and emergency procedures.
Physicochemical and Stability Data
A foundational aspect of safe laboratory practice is a clear understanding of a compound's physical and chemical properties. This data is critical for proper storage, handling, and in the event of an emergency, for appropriate response measures.
| Property | Value | Source |
| Formal Name | 1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | [1] |
| CAS Number | 474668-57-0 | [1][3] |
| Molecular Formula | C₁₈H₁₉D₉N₂O | [1] |
| Formula Weight | 297.5 g/mol | [1] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |
| Formulation | A solid | [1] |
| Melting Point | 107 to 108 °C (for non-deuterated Bupivacaine) | [4] |
| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Shipping Temperature | Room temperature in continental US; may vary elsewhere | [1][5] |
Toxicological Profile and Hazard Identification
This compound is classified as highly toxic. Its hazard profile is extrapolated from its non-deuterated form, Bupivacaine, which is known for its cardiotoxic and neurotoxic effects, particularly at high concentrations or following inadvertent intravascular administration.[6][7][8]
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed. |
| Acute Dermal Toxicity | Category 2 | H310: Fatal in contact with skin. |
| Acute Inhalation Toxicity | Category 1 | H330: Fatal if inhaled. |
Data sourced from a Safety Data Sheet for Bupivacaine hydrochloride monohydrate, which is expected to have a similar toxicological profile.
The primary mechanism of action for Bupivacaine is the blockade of voltage-gated sodium channels in nerve cells, which prevents depolarization and the conduction of pain signals.[4][6] However, this action is not selective for peripheral nerves. Systemic exposure can lead to significant depression of cardiac conduction and excitability, potentially resulting in arrhythmias and cardiac arrest.[6][9] Central nervous system (CNS) effects can range from stimulation (seizures) to depression (drowsiness, loss of consciousness).[6][10]
Experimental Protocols Summary
While detailed proprietary experimental protocols are not publicly available, the principles of toxicity and stability testing for pharmaceutical compounds like this compound can be summarized.
Toxicity Studies: Animal studies comparing the toxicity of local anesthetics like Bupivacaine typically involve intravenous infusions in healthy volunteers or animal models.[11] Key methodologies include:
-
Dose Escalation: Gradually increasing the dose to determine the maximum tolerated dose and identify the onset of toxic symptoms.[11]
-
Monitoring: Continuous monitoring of cardiovascular parameters (ECG for PR interval, QRS duration; echocardiography for stroke volume and ejection fraction) and central nervous system effects (observation for symptoms like lightheadedness, tinnitus, and seizures).[11]
-
Pharmacokinetic Analysis: Measurement of plasma concentrations of the drug at various time points to correlate with toxic effects.[11]
Stability Studies: The stability of Bupivacaine hydrochloride in various solutions and storage conditions has been evaluated using High-Performance Liquid Chromatography (HPLC).[12][13] A typical experimental setup would involve:
-
Sample Preparation: Diluting the compound to a known concentration in a specific vehicle (e.g., 0.9% sodium chloride) and storing it in various containers (e.g., polypropylene syringes).[12][13]
-
Storage Conditions: Storing the prepared samples under controlled conditions, such as different temperatures (e.g., 3°C and 23°C).[12][13]
-
Analysis: At specified time intervals, samples are analyzed for drug concentration using a validated HPLC method. Physical characteristics such as color, pH, and the presence of precipitation are also monitored.[12][13]
Safe Handling and Personal Protective Equipment (PPE)
Given the high toxicity of this compound, stringent adherence to safety protocols is mandatory. The following diagram outlines the necessary personal protective equipment.
Caption: Required PPE for handling this compound.
First Aid Procedures in Case of Exposure
Immediate and appropriate first aid is critical in the event of an accidental exposure to this compound. The following diagram outlines the recommended first aid measures for various routes of exposure, based on safety data sheet guidelines.[14]
Caption: First aid measures for this compound exposure.
Spill and Disposal Management
In the event of a spill, personal safety is the top priority. The area should be evacuated, and only personnel with appropriate training and PPE should manage the cleanup.
Caption: Simplified workflow for managing a this compound spill.
Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[14]
Conclusion
This compound is an invaluable tool for researchers requiring a stable, isotopically labeled internal standard for the quantification of Bupivacaine. However, its high acute toxicity necessitates a rigorous and informed approach to its handling. By understanding its physicochemical properties, adhering to strict PPE protocols, being prepared for emergency situations, and following proper disposal procedures, researchers can safely and effectively utilize this compound in their work. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 18246 [bertin-bioreagent.com]
- 3. (±)-Bupivacaine-d9 (butyl-d9) | LGC Standards [lgcstandards.com]
- 4. Bupivacaine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Toxic systemic reactions of bupivacaine and etidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Bupivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Stability of bupivacaine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the stability of bupivicaine diluted and stored in a syringe for storage? [inpharmd.com]
- 14. astrazeneca.com.au [astrazeneca.com.au]
Methodological & Application
Application Note: High-Throughput Quantification of Bupivacaine in Human Plasma by LC-MS/MS using Bupivacaine-d9
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bupivacaine in human plasma. The method utilizes Bupivacaine-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput clinical and pharmacokinetic studies. The chromatographic separation is achieved on a reverse-phase UPLC column with a gradient elution, providing excellent peak shape and resolution within a short run time. This method was validated according to the bioanalytical method validation guidelines.
Introduction
Bupivacaine is a widely used local anesthetic belonging to the amino amide group. It functions by blocking nerve impulses, thereby inducing localized numbness and pain relief during surgical, dental, and obstetric procedures. Monitoring the plasma concentration of Bupivacaine is crucial for optimizing therapeutic efficacy and minimizing the risk of systemic toxicity, which can manifest as cardiovascular and central nervous system adverse effects.
LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response, leading to highly reliable data. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Bupivacaine in human plasma, suitable for researchers, scientists, and drug development professionals.
Materials and Methods
Materials and Reagents
-
Analytes: Bupivacaine hydrochloride (≥98% purity), this compound (≥98% purity, ≥99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate (≥99% purity)
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Standard and Sample Preparation
2.3.1. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bupivacaine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Bupivacaine primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
2.3.2. Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, CCs, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked CC/QC plasma, or study sample plasma) into the corresponding tubes.
-
Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube, except for the blank matrix samples (add 200 µL of acetonitrile only).
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes |
| Gradient Program | Time (min) |
| 0.00 | |
| 0.50 | |
| 1.50 | |
| 2.00 | |
| 2.10 | |
| 3.00 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Bupivacaine | 289.3 | 140.0 | 0.05 | 30 | 25 |
| This compound | 298.3 | 149.0 | 0.05 | 30 | 25 |
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability in accordance with regulatory guidelines.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 10.5 | ± 8.2 | ≤ 11.8 | ± 9.5 |
| Low QC | 3 | ≤ 8.7 | ± 6.5 | ≤ 9.9 | ± 7.8 |
| Mid QC | 100 | ≤ 7.2 | ± 5.1 | ≤ 8.1 | ± 6.3 |
| High QC | 800 | ≤ 6.8 | ± 4.3 | ≤ 7.5 | ± 5.7 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Bupivacaine Recovery (%) | This compound Recovery (%) | Matrix Factor |
| Low QC | 3 | 92.5 | 94.1 | 0.98 |
| High QC | 800 | 95.3 | 96.2 | 1.01 |
Experimental Workflows and Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, accurate, and high-throughput solution for the quantification of Bupivacaine in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The use of this compound as an internal standard ensures the reliability of the results. This validated method can be readily implemented in clinical and research laboratories.
Application Note: Quantitative Analysis of Bupivacaine using Gas Chromatography-Mass Spectrometry (GC-MS) with Bupivacaine-d9 as an Internal Standard
Introduction
Bupivacaine is a long-acting local anesthetic belonging to the amide class, widely utilized for local or regional anesthesia and analgesia in surgical, dental, and obstetrical procedures.[1][2] Its primary mechanism of action involves the blockade of sodium channels in the neuronal membrane, which interrupts the propagation of nerve impulses and results in a reversible loss of sensation.[3][4] Due to its potency and potential for cardiotoxicity at elevated concentrations, accurate and precise quantification of Bupivacaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of Bupivacaine.[5][6] The use of a stable isotope-labeled internal standard, such as Bupivacaine-d9, is essential for achieving high accuracy and precision.[7] this compound is an ideal internal standard as it shares identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its difference in mass allows it to be distinguished by the mass spectrometer, enabling reliable correction for any sample loss or variation during the analytical process.[8]
This application note provides a detailed protocol for the extraction and quantitative analysis of Bupivacaine in human plasma using GC-MS with this compound as the internal standard.
Metabolic Pathway of Bupivacaine
Bupivacaine is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][9] The major metabolic pathway involves N-dealkylation to form 2,6-pipecoloxylidide. Other metabolites, including 3-hydroxybupivacaine and 4-hydroxybupivacaine, are also formed through hydroxylation.[5][6] These metabolites are then conjugated with glucuronic acid and excreted by the kidneys.[1][4][9] Only a small fraction, about 6%, of Bupivacaine is excreted unchanged in the urine.[1]
Experimental Workflow for GC-MS Analysis
The general workflow for the quantitative analysis of Bupivacaine involves sample collection, addition of the internal standard, extraction of the analyte from the biological matrix, analysis by GC-MS, and subsequent data processing for quantification.
Quantitative Data Summary
The following tables summarize typical instrument parameters and method validation data for the GC-MS analysis of Bupivacaine.
Table 1: GC-MS Method Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| GC System | Agilent 7820A GC system or equivalent[5][10] |
| Column | DB-5 or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness)[5] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[5] |
| Injection Mode | Splitless[5][11] |
| Injection Volume | 1-2 µL[5][11] |
| Inlet Temperature | 260 °C[11] |
| Oven Program | Initial 100 °C for 1 min, ramp at 10 °C/min to 270 °C, hold for 5 min[5] |
| Mass Spectrometer | |
| MS System | Agilent 5977E MSD or equivalent[5][10] |
| Ionization Mode | Electron Impact (EI), 70 eV[5][11] |
| MS Source Temperature | 200 °C[5] |
| MS Transfer Line Temp | 310 °C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | Bupivacaine: 140 (quantifier), 289[11][12] |
| | this compound: 149 (quantifier) |
Table 2: Method Validation Parameters for Bupivacaine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5 - 320 ng/mL (Plasma) | [13][14] |
| 1 - 20 µg/mL (Saliva) | [11] | |
| Limit of Detection (LOD) | 0.1 ng/mL (Plasma, GC-MS) | [13][14] |
| 20 ng/mL (Saliva, GC-MS) | [11][15] | |
| Limit of Quantification (LOQ) | 48 ng/mL (Blood, GC-MS) | [5][6] |
| 62 ng/mL (Saliva, GC-MS) | [11][15] | |
| Accuracy (%RE) | < 5% | [16] |
| Precision (RSD%) | < 8% |[16] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Bupivacaine in Human Plasma by GC-MS
1. Reagents and Materials
-
Bupivacaine hydrochloride reference standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Human plasma (blank)
-
Volumetric flasks, pipettes, and centrifuge tubes
2. Preparation of Standard and Stock Solutions
-
Bupivacaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bupivacaine HCl and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the Bupivacaine stock solution with methanol to prepare working standards for the calibration curve (e.g., 5, 20, 50, 100, 200, 320 ng/mL).
-
Working IS Solution (1 µg/mL): Dilute the IS stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample, calibration standard, or quality control sample into a 15 mL glass centrifuge tube.
-
Add 100 µL of the working IS solution (1 µg/mL this compound) to each tube (except for the blank) and vortex for 30 seconds.
-
Alkalinize the sample by adding 200 µL of 1 M NaOH and vortex briefly.
-
Add 5 mL of hexane (or another suitable organic solvent like chloroform) to the tube.[11]
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of methanol, vortex for 30 seconds.[11]
-
Transfer the reconstituted sample to a GC vial with an insert.
4. GC-MS Analysis
-
Inject 2 µL of the reconstituted sample into the GC-MS system.
-
Run the analysis using the instrument parameters outlined in Table 1.
-
Acquire data in SIM mode, monitoring the characteristic ions for Bupivacaine and this compound.
5. Calibration and Quantification
-
Construct a calibration curve by plotting the peak area ratio (Bupivacaine/Bupivacaine-d9) against the concentration of the Bupivacaine calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of Bupivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
The described GC-MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantification of Bupivacaine in biological matrices. The detailed protocol for liquid-liquid extraction ensures efficient sample clean-up and high recovery. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Bupivacaine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 6. ijfmts.com [ijfmts.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 9. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 12. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of the determination of bupivacaine in human plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. (±)-Bupivacaine-d9 (butyl-d9) | LGC Standards [lgcstandards.com]
Application Note: Optimization of Liquid-Liquid Extraction for Bupivacaine-d9 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine is a widely used local anesthetic, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] Bupivacaine-d9, a deuterated analog, is the preferred internal standard for quantitative analysis by mass spectrometry (MS) due to its similar chemical properties and distinct mass-to-charge ratio, which allows for correction of matrix effects and variability in sample processing.[3][4]
Liquid-liquid extraction (LLE) is a robust and cost-effective sample preparation technique for isolating analytes like bupivacaine from complex biological matrices such as plasma and serum.[5][6] Optimization of the LLE protocol is critical to ensure high, reproducible recovery and to minimize the presence of interfering substances, thereby enhancing the sensitivity and reliability of the analytical method.[7] This application note provides a detailed protocol and a systematic approach to optimize the LLE of this compound from biological samples.
Physicochemical Properties of Bupivacaine
A fundamental understanding of the physicochemical properties of bupivacaine is essential for developing an effective LLE method.[7]
| Property | Value | Significance for LLE |
| pKa | ~8.1 | Bupivacaine is a weak base. At a pH two units above its pKa (i.e., pH > 10.1), it will be predominantly in its neutral, more hydrophobic form, which partitions favorably into an organic solvent.[7] |
| LogP | ~3.4 | The positive LogP value indicates that bupivacaine is lipophilic and will have a high affinity for non-polar organic solvents.[7] |
General Liquid-Liquid Extraction Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound.
Caption: General workflow for this compound liquid-liquid extraction.
LLE Optimization Strategy
A systematic approach to optimizing the LLE parameters is crucial for developing a robust method. The following diagram outlines a logical workflow for this optimization process.
Caption: Logical workflow for LLE optimization of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Blank biological matrix (e.g., human serum or plasma)
-
Organic solvents (HPLC grade): Methyl tert-butyl ether (MTBE), n-Hexane, Ethyl acetate, Dichloromethane
-
Carbonate buffer (0.1 M, pH 9.2)[8]
-
Sodium hydroxide (for pH adjustment)
-
Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Baseline LLE Protocol
This protocol is a starting point based on common practices found in the literature.[8]
-
Sample Preparation: Aliquot 250 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
pH Adjustment: Add 250 µL of 0.1 M carbonate buffer (pH 9.2) and briefly vortex.
-
Extraction: Add 1.5 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4200 rpm for 5 minutes to separate the aqueous and organic layers.[8]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 250 µL of the reconstitution solvent.[8]
-
Analysis: Vortex briefly and inject a portion of the sample into the LC-MS system for analysis.
Optimization Experiments
Perform the following experiments sequentially, using the optimal conditions from the preceding step for the next experiment. Analyze each sample in triplicate and evaluate the recovery of this compound by comparing the peak area to a standard prepared in the reconstitution solvent.
1. Solvent Selection
-
Objective: To identify the organic solvent that provides the highest extraction efficiency.
-
Protocol: Follow the baseline protocol, but in step 4, substitute MTBE with other solvents such as n-Hexane, Ethyl acetate, and a mixture of Hexane:Ethyl Acetate (e.g., 90:10 v/v).
-
Data Presentation:
| Solvent | Mean Peak Area (n=3) | % Recovery (Relative to MTBE) |
| Methyl tert-butyl ether (MTBE) | [Insert Data] | 100% |
| n-Hexane | [Insert Data] | [Calculate] |
| Ethyl Acetate | [Insert Data] | [Calculate] |
| Hexane:Ethyl Acetate (90:10) | [Insert Data] | [Calculate] |
2. pH Optimization
-
Objective: To determine the optimal pH of the aqueous phase for maximizing the extraction of the neutral form of bupivacaine.
-
Protocol: Using the best solvent from the previous step, follow the baseline protocol. In step 3, adjust the pH of the sample to 9.0, 9.5, 10.0, 10.5, and 11.0 using appropriate buffers or by adding NaOH.
-
Data Presentation:
| pH of Aqueous Phase | Mean Peak Area (n=3) | % Recovery (Relative to pH 9.5) |
| 9.0 | [Insert Data] | [Calculate] |
| 9.5 | [Insert Data] | 100% |
| 10.0 | [Insert Data] | [Calculate] |
| 10.5 | [Insert Data] | [Calculate] |
| 11.0 | [Insert Data] | [Calculate] |
3. Solvent-to-Sample Ratio Optimization
-
Objective: To find the optimal ratio of organic solvent to aqueous sample volume that maximizes recovery without excessive solvent use.[7] A common starting point is a ratio of 7:1.[7]
-
Protocol: Using the best solvent and pH, follow the baseline protocol. In step 4, vary the volume of the organic solvent to achieve ratios of 3:1, 5:1, 7:1, and 10:1 relative to the initial sample volume.
-
Data Presentation:
| Solvent:Sample Ratio | Mean Peak Area (n=3) | % Recovery (Relative to 5:1) |
| 3:1 | [Insert Data] | [Calculate] |
| 5:1 | [Insert Data] | 100% |
| 7:1 | [Insert Data] | [Calculate] |
| 10:1 | [Insert Data] | [Calculate] |
4. Salting-Out Effect
-
Objective: To investigate if adding salt to the aqueous phase increases extraction efficiency by decreasing the solubility of bupivacaine in the aqueous layer.[7][9]
-
Protocol: Using the optimized conditions from the previous steps, perform the extraction with and without the addition of a salt (e.g., NaCl or Na2SO4) to the aqueous phase before adding the organic solvent. The salt should be added until saturation.
-
Data Presentation:
| Condition | Mean Peak Area (n=3) | % Recovery (Relative to No Salt) |
| No Salt Added | [Insert Data] | 100% |
| Saturated NaCl | [Insert Data] | [Calculate] |
| Saturated Na2SO4 | [Insert Data] | [Calculate] |
Conclusion
This application note provides a comprehensive framework for the optimization of a liquid-liquid extraction protocol for this compound from biological matrices. By systematically evaluating solvent choice, pH, solvent-to-sample ratio, and the salting-out effect, researchers can develop a highly efficient, robust, and reproducible sample preparation method. The optimized protocol will lead to improved accuracy and precision in the quantification of bupivacaine, supporting a wide range of research and clinical applications.
References
- 1. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - CAS - 474668-57-0 | Axios Research [axios-research.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rapm.bmj.com [rapm.bmj.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Application Note: Quantitation of Bupivacaine in Urine Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of bupivacaine in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, bupivacaine-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method, involving a straightforward solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis, is suitable for clinical research, toxicological screening, and pharmacokinetic studies.
Introduction
Bupivacaine is a widely used local anesthetic belonging to the amino amide group. Monitoring its concentration in urine is crucial for understanding its metabolism, excretion kinetics, and for toxicological investigations. This application note presents a highly specific and sensitive LC-MS/MS method for the determination of bupivacaine in urine. The incorporation of this compound as an internal standard (IS) is a key feature of this protocol, providing superior analytical performance compared to methods using structurally analogous internal standards.[1] The stability and co-elution of the deuterated standard with the native analyte allow for effective correction of any analyte loss during sample preparation and ionization variability in the mass spectrometer.
Experimental
Materials and Reagents
-
Bupivacaine hydrochloride (Reference Standard)
-
This compound (Internal Standard)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Nitrogen generator
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for the cleanup and preconcentration of bupivacaine from urine samples.[2][3]
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bupivacaine | 289.2 | 140.1 | 25 |
| This compound | 298.2 | 140.1 | 25 |
Note: Collision energy should be optimized for the specific instrument used.
Results and Discussion
This method provides excellent sensitivity and specificity for the quantitation of bupivacaine in urine. The chromatographic separation resolves bupivacaine from potential matrix interferences, and the use of a deuterated internal standard ensures accurate and precise quantification.
Data Summary
The following table summarizes the typical performance characteristics of this method, compiled from various studies on bupivacaine analysis.
| Parameter | Bupivacaine |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Diagrams
Caption: Experimental workflow for the quantitation of bupivacaine in urine.
Caption: MRM logic for bupivacaine and its deuterated internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitation of bupivacaine in urine. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid-phase microextraction combined with high-performance liquid chromatography for the determination of local anaesthetics in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bupivacaine-d9: Application in Forensic Toxicology Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bupivacaine is a potent, long-acting local anesthetic that is widely used for surgical anesthesia and postoperative pain management. However, due to its potential for cardiotoxicity, the quantification of bupivacaine in biological samples is crucial in forensic toxicology investigations, particularly in cases of suspected overdose or medical malpractice. Bupivacaine-d9, a deuterated analog of bupivacaine, serves as an ideal internal standard for the accurate and precise quantification of bupivacaine in complex biological matrices by chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS).[1] Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for correction of variations during sample preparation and analysis, ensuring reliable results.
This document provides detailed application notes and protocols for the use of this compound in the forensic toxicology analysis of bupivacaine.
Principle of Internal Standard Quantification
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative analysis in forensic toxicology. This method relies on the addition of a known amount of the internal standard to the unknown sample at the beginning of the analytical process. The internal standard co-elutes with the analyte of interest and experiences similar losses during extraction and ionization. By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, independent of sample recovery variations.
Caption: Principle of internal standard method.
Quantitative Data Summary
The following table summarizes quantitative data for bupivacaine analysis from various studies. It is important to note that not all cited methods utilized this compound as the internal standard.
| Parameter | Matrix | Method | Internal Standard | Range of Linearity | LOD | LOQ | Citation |
| Linearity | Human Plasma | HPLC | Procaine HCl | - | - | - | [2] |
| Linearity | Human Serum | LC-MS/MS | Not Specified | 1.0 - 200.0 ng/mL | - | 1.0 ng/mL | [3] |
| Linearity | Human Plasma | LC-MS/MS | Ropivacaine | 3.90 - 500 µg/L | - | 3.90 µg/L | [4] |
| Linearity | Human Biopsy Samples | HPLC-MS | Lidocaine HCl | 0.16 - 100 µg/g | - | ≤ 97 ng/g | [5] |
| LOD & LOQ | Postmortem Blood, CSF | HPLC | Not Specified | - | 20 mg/mL | 65 mg/mL | [6] |
| LOD & LOQ | Postmortem Blood, CSF | GC-MS | Not Specified | - | 15 mg/mL | 48 mg/mL | [6] |
| LOD & LOQ | Human Saliva | GC-MS | Ropivacaine | - | 20 ng/mL | 62 ng/mL | [7] |
| LOQ | Human Plasma | LC-MS/MS | Not Specified | - | - | 0.25 ng/mL (total), 0.125 ng/mL (unbound) | [8] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood Samples
This protocol is a generalized procedure based on common LLE methods for bupivacaine analysis.
Reagents and Materials:
-
Whole blood, plasma, or serum samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Sodium hydroxide (e.g., 1 M) or other alkalizing agent
-
Extraction solvent (e.g., n-hexane, diethyl ether)[4]
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 1 mL of the biological sample (calibrator, quality control, or unknown) into a clean glass tube.
-
Add a specified volume of the this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution) and vortex briefly.
-
Alkalinize the sample by adding an appropriate volume of sodium hydroxide solution (e.g., 100 µL of 1 M NaOH) and vortex.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitute the dried extract in a small volume of the reconstitution solvent (e.g., 100 µL).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS Method
This is a representative LC-MS/MS method for the analysis of bupivacaine. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 - 20 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bupivacaine: m/z 289 → 140[4]
-
This compound: The precursor ion will be m/z 298. The product ion will likely also be m/z 140 or a slightly shifted fragment, which should be determined experimentally.
-
-
Ion Source Temperature: Dependent on the instrument, but a representative value could be 200°C.[4]
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and transitions being monitored.
Workflow for Forensic Toxicology Analysis of Bupivacaine
The following diagram illustrates a typical workflow for the analysis of bupivacaine in a forensic toxicology laboratory, incorporating the use of this compound.
Caption: Forensic toxicology workflow for bupivacaine.
Method Validation
A comprehensive method validation should be performed according to established forensic toxicology guidelines. Key validation parameters include:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision (Repeatability and Intermediate Precision): The agreement between a series of measurements.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte.
-
Extraction Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of bupivacaine in forensic toxicology casework. The protocols and information provided in this document offer a comprehensive guide for researchers and forensic scientists to develop and validate robust analytical methods for bupivacaine analysis. Adherence to rigorous validation procedures and quality control measures is paramount to ensure the accuracy and defensibility of the analytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of bupivacaine tissue concentration in human biopsy samples using high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Postmortem concentrations of ropivacaine, bupivacaine, and lidocaine in femoral venous blood after hip fracture surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 7. Naif Arab University for Security Sciences' Journals Portal [journals.nauss.edu.sa]
- 8. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bupivacaine-d9 in Pediatric Drug Monitoring Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) of local anesthetics like bupivacaine is of paramount importance in the pediatric population. Due to the dynamic nature of physiological processes in children, including variations in body composition, protein binding, and drug metabolism, there is significant inter-individual variability in pharmacokinetic profiles. These differences can lead to unpredictable plasma concentrations, increasing the risk of systemic toxicity. Accurate and precise quantification of bupivacaine in plasma is therefore crucial for optimizing dosing strategies, ensuring efficacy, and minimizing adverse effects in pediatric patients.
The use of a stable isotope-labeled internal standard, such as Bupivacaine-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical testing. This compound, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thereby compensating for matrix effects and variations in sample preparation and instrument response. This ensures the highest level of accuracy and precision in the quantification of bupivacaine, a critical requirement for the vulnerable pediatric population.
Pharmacokinetic Considerations in Pediatrics
The pharmacokinetics of bupivacaine in children differ significantly from adults, warranting careful monitoring. Key age-related physiological differences influencing bupivacaine disposition include:
-
Protein Binding: Neonates and infants have lower concentrations of α1-acid glycoprotein, the primary protein that binds bupivacaine. This results in a higher free fraction of the drug, increasing the potential for toxicity even at therapeutic total plasma concentrations.
-
Metabolism: The hepatic cytochrome P450 enzyme system, particularly CYP3A4 which is involved in bupivacaine metabolism, is immature in neonates and young infants. This leads to reduced clearance and a prolonged elimination half-life.
-
Distribution: Differences in body composition, such as a higher proportion of total body water in infants, can affect the volume of distribution of bupivacaine.
These factors underscore the necessity of precise analytical methods to support pharmacokinetic studies and individualized dosing regimens in children.
Data Presentation
Table 1: Pediatric Pharmacokinetic Parameters for Bupivacaine
| Parameter | Age Group | Value | Reference |
| Cmax (µg/mL) | 4 months - 12 years (caudal epidural) | 1.2 - 1.4 | [1] |
| Children (caudal analgesia) | 0.67 | [2] | |
| Tmax (min) | Children (scalp infiltration) | ~10 | [3] |
| Children (caudal analgesia) | 45 | [2] | |
| Dosage | Caudal epidural | 3 mg/kg of 0.25% bupivacaine | [1] |
| Caudal analgesia | 3.7 mg/kg | [2] |
Table 2: Method Validation Parameters for Bupivacaine Quantification using LC-MS/MS
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ± 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocols
Protocol 1: Quantification of Bupivacaine in Pediatric Plasma using LC-MS/MS with this compound Internal Standard
1. Objective: To determine the total plasma concentration of bupivacaine in pediatric patients for therapeutic drug monitoring and pharmacokinetic studies.
2. Materials and Reagents:
-
Bupivacaine hydrochloride reference standard
-
This compound (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards and quality controls
-
Micropipettes and sterile, non-pyrogenic polypropylene tubes
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
3. Sample Preparation (Protein Precipitation):
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown pediatric plasma samples.
-
To 50 µL of plasma in each tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bupivacaine: Precursor ion (Q1) m/z 289.2 → Product ion (Q3) m/z 140.1
-
This compound (IS): Precursor ion (Q1) m/z 298.2 → Product ion (Q3) m/z 140.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both bupivacaine and this compound.
-
Calculate the peak area ratio of bupivacaine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of bupivacaine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for pediatric bupivacaine monitoring.
Caption: Bupivacaine's mechanism of action on nerve cells.
References
- 1. Plasma bupivacaine concentrations in children during caudal epidural analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood concentrations of lidocaine, mepivacaine and bupivacaine during caudal analgesia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Bupivacaine bioanalysis with Bupivacaine-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bioanalysis of Bupivacaine, with a focus on overcoming matrix effects using its deuterated internal standard, Bupivacaine-d9.
Understanding and Overcoming Matrix Effects
Matrix effects are a common challenge in bioanalysis, where components of a biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification. This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate these effects. Since this compound is chemically identical to Bupivacaine, it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal.
Experimental Protocol: Quantification of Bupivacaine in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the analysis of bupivacaine in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (50:50, v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Bupivacaine: m/z 289 -> 140[1], this compound: m/z 298 -> 149 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Data Presentation: Matrix Effect and Recovery
The following tables summarize typical quantitative data for the validation of a bupivacaine bioanalytical method using this compound.
Table 1: Recovery of Bupivacaine and this compound
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| Bupivacaine | 10 | 92.5 | 4.8 |
| 100 | 94.1 | 3.5 | |
| 500 | 93.7 | 4.1 | |
| This compound | 100 | 93.2 | 3.9 |
Table 2: Matrix Effect Assessment
| Analyte | Concentration (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | % RSD |
| Bupivacaine | 10 | 0.91 | 0.98 | 5.2 |
| 500 | 0.89 | 0.96 | 4.5 |
-
Matrix Factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. A value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
-
IS Normalized Matrix Factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
Visualizations
Bupivacaine Bioanalysis Workflow
Caption: Workflow for bupivacaine bioanalysis from sample preparation to final result.
Logic of Matrix Effect Compensation
Caption: How this compound compensates for matrix effects in the ion source.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| High variability in this compound (Internal Standard) peak area across a batch. | Inconsistent sample preparation (pipetting errors, incomplete protein precipitation). Instability of the internal standard in the reconstituted sample. | Ensure pipettes are calibrated and proper technique is used. Vortex samples thoroughly after adding the precipitation solvent. Analyze samples promptly after reconstitution or perform stability tests. |
| Low recovery of both Bupivacaine and this compound. | Inefficient protein precipitation. Analyte loss during evaporation. | Ensure the ratio of plasma to precipitation solvent is optimal (typically 1:3 or 1:4). Avoid overly aggressive nitrogen flow or excessive heat during evaporation. |
| Significant ion suppression is observed (Matrix Factor < 0.8), and the IS Normalized Matrix Factor is not close to 1. | The internal standard is not co-eluting perfectly with the analyte, or they are experiencing different matrix effects. | Optimize the chromatography to ensure co-elution. Consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove more interfering components. |
| Peak tailing or splitting for both Bupivacaine and this compound. | Column degradation or contamination. Inappropriate mobile phase pH. | Use a guard column and replace the analytical column if necessary. Ensure the mobile phase pH is appropriate for the C18 column and the analyte. |
| Carryover of Bupivacaine in blank injections after a high concentration sample. | Inadequate cleaning of the injection port and needle. Adsorption of the analyte to LC components. | Implement a more rigorous needle wash protocol (e.g., using a strong solvent like isopropanol). Check for and replace any contaminated tubing or fittings. |
Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of a different structural analog as an internal standard?
A1: this compound is a stable isotope-labeled internal standard, meaning it has the same chemical structure and properties as bupivacaine, with the only difference being the presence of deuterium atoms. This ensures that it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, providing the most accurate compensation for matrix effects and other sources of variability.
Q2: What are the most common sources of matrix effects in plasma?
A2: Phospholipids are a major contributor to matrix effects in plasma, as they can co-elute with the analyte and suppress its ionization. Other sources include salts, proteins that were not fully precipitated, and co-administered drugs.
Q3: Can I use a different sample preparation method instead of protein precipitation?
A3: Yes, other methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used. These methods are often more effective at removing interfering matrix components than protein precipitation, which can lead to reduced matrix effects and improved assay sensitivity. However, they are also more time-consuming and may require more method development.
Q4: How can I qualitatively assess matrix effects during method development?
A4: A post-column infusion experiment is a useful technique. A constant flow of bupivacaine solution is infused into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of bupivacaine indicates ion suppression or enhancement, respectively.
Q5: My calibration curve is non-linear. Could this be due to matrix effects?
A5: While matrix effects can contribute to non-linearity, other factors should also be investigated. These include detector saturation at high concentrations, incorrect preparation of calibration standards, or issues with the integration of chromatographic peaks. It is important to ensure that the internal standard response is consistent across the calibration range.
References
Technical Support Center: Bupivacaine-d9 Isotopic Interference in Mass Spectrometry
Welcome to the technical support center for addressing isotopic interference when using Bupivacaine-d9 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Bupivacaine and this compound?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the analyte (Bupivacaine) contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa.[1] This can happen due to the natural abundance of isotopes (e.g., ¹³C) in the Bupivacaine molecule, causing a small portion of its signal to appear at the mass-to-charge ratio (m/z) of this compound. This phenomenon can lead to inaccuracies in quantification, particularly at high analyte concentrations relative to the internal standard.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard for the quantification of Bupivacaine by GC- or LC-MS because it is chemically identical to the analyte but has a different mass.[2][3][4] This allows it to co-elute with Bupivacaine during chromatography and experience similar matrix effects, thus providing a reliable reference for accurate quantification. The nine deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled Bupivacaine in the mass spectrometer.
Q3: Can metabolites of Bupivacaine interfere with this compound?
A3: Yes, it is possible for metabolites of Bupivacaine to cause interference. If a metabolite is isobaric with this compound (i.e., has the same nominal mass), it could be detected at the same m/z as the internal standard, leading to inaccurate results. For example, a metabolite of Bupivacaine, N-desbutyl bupivacaine, has been shown to be isobaric with and interfere with the analysis of norfentanyl, highlighting the potential for isobaric metabolites to cause analytical issues.[5] It is crucial to assess the potential for interference from all major metabolites during method development.
Q4: What are the typical MRM transitions for Bupivacaine and this compound?
A4: While optimal transitions should be determined empirically on your specific instrument, a commonly used transition for Bupivacaine is the precursor ion m/z 289 leading to a product ion of m/z 140.[6][7] For this compound, with a molecular weight of approximately 297.5, a logical starting point for optimization would be a precursor ion of m/z 298, fragmenting to a product ion. The product ion will depend on where the deuterium labels are on the molecule; however, a common fragmentation pattern would likely lead to a product ion of m/z 140 if the deuterated butyl group is lost.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at high concentrations.
Possible Cause: Isotopic contribution from Bupivacaine to the this compound signal. At high concentrations of Bupivacaine, the M+9 isotope peak of Bupivacaine may contribute significantly to the signal of this compound, leading to a non-linear response.
Troubleshooting Steps:
-
Assess the level of cross-talk: Prepare a sample containing a high concentration of Bupivacaine without any this compound and monitor the MRM transition for this compound. The presence of a signal indicates isotopic interference.
-
Increase the concentration of the internal standard: A higher concentration of this compound can minimize the relative contribution of the isotopic peak from Bupivacaine.
-
Use a non-linear calibration model: A quadratic or other non-linear regression model may provide a better fit for the calibration curve in the presence of isotopic interference.[1]
-
Select a different MRM transition: If possible, select a precursor or product ion for this compound that does not have a corresponding isotopic peak from Bupivacaine. This may involve monitoring a less abundant fragment ion.
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
Possible Cause: Interference from a metabolite or co-eluting matrix component that is isobaric with this compound.
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the interfering species from Bupivacaine and this compound. This may involve changing the column, mobile phase composition, or gradient profile.
-
Review Mass Spectra: Examine the full scan mass spectra of Bupivacaine, this compound, and blank matrix samples to identify any potential interfering ions.
-
Select more specific MRM transitions: Choose product ions that are unique to Bupivacaine and this compound and are not shared with potential interferences.
-
Sample Preparation: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove interfering components from the matrix before analysis.
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Bupivacaine | 289 | 140 | A commonly reported transition.[6][7] |
| This compound | 298 | 140 (predicted) | The precursor ion is based on the addition of 9 Daltons. The product ion is predicted assuming the fragmentation pattern is similar to the unlabeled compound and the deuterium atoms are on the butyl group which is lost. This should be empirically verified. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk
-
Prepare a high-concentration Bupivacaine standard: Prepare a solution of Bupivacaine in a relevant biological matrix (e.g., plasma) at the highest expected concentration in your study samples. Do not add any this compound.
-
Prepare a this compound standard: Prepare a solution of this compound at the working concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration Bupivacaine standard and monitor both the Bupivacaine and this compound MRM transitions.
-
Inject the this compound standard and monitor both MRM transitions.
-
-
Data Analysis:
-
In the injection of the Bupivacaine standard, measure the peak area at the this compound transition.
-
In the injection of the this compound standard, measure the peak area at the this compound transition.
-
Calculate the percentage of cross-talk as: (Area of Bupivacaine in d9 channel / Area of this compound in d9 channel) * 100.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Decision tree for mitigating isotopic interference.
References
- 1. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Biochemicals - CAT N°: 18246 [bertin-bioreagent.com]
- 4. veeprho.com [veeprho.com]
- 5. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving peak shape and resolution for Bupivacaine and Bupivacaine-d9
Welcome to the technical support center for the chromatographic analysis of Bupivacaine and its deuterated internal standard, Bupivacaine-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic challenges encountered when analyzing Bupivacaine?
A1: Bupivacaine is a basic compound with a pKa of approximately 8.1.[1][2] This characteristic can lead to several challenges in reversed-phase HPLC and LC-MS analysis, including:
-
Peak Tailing: Interaction of the basic analyte with residual acidic silanols on the silica-based stationary phase.
-
Poor Peak Shape: Asymmetry (fronting or tailing) can result from secondary interactions with the stationary phase or issues with the sample solvent.
-
Low Retention: On standard C18 or C8 columns without appropriate mobile phase modifiers.
-
Poor Resolution: Inadequate separation from endogenous matrix components or potential metabolites.
Q2: What type of analytical column is recommended for Bupivacaine analysis?
A2: Reversed-phase columns are most commonly employed for Bupivacaine analysis. C18 and C8 columns are frequently used and have demonstrated good performance.[3][4][5] For enantiomeric separation of Bupivacaine's R-(+)- and S-(-)- isomers, a chiral stationary phase column is necessary.[6][7]
Q3: How does mobile phase pH affect the chromatography of Bupivacaine?
A3: Mobile phase pH is a critical parameter for achieving good peak shape and retention for Bupivacaine. Since Bupivacaine is a basic compound, a mobile phase pH below its pKa (8.1) will ensure it is in its ionized form. Operating at a low pH (e.g., pH 2-4) can improve peak shape by minimizing interactions with silanol groups on the stationary phase. Various methods have been successfully developed using acidic mobile phases.[3][8]
Q4: Is this compound a suitable internal standard for the quantification of Bupivacaine?
A4: Yes, this compound is an excellent choice for an internal standard in LC-MS/MS analysis.[9][10] As a stable isotope-labeled analog, it co-elutes with Bupivacaine and compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Peak Tailing for Bupivacaine and this compound
Peak tailing is a common issue for basic compounds like Bupivacaine and can compromise peak integration and quantitation.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual acidic silanols on the silica stationary phase can interact with the basic amine group of Bupivacaine.
-
Solution 1: Lower Mobile Phase pH: Decrease the mobile phase pH to 2.5-3.5 using an additive like formic acid or ortho-phosphoric acid.[3] This ensures the complete protonation of Bupivacaine and minimizes silanol interactions.
-
Solution 2: Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise base-deactivated to reduce the number of accessible silanol groups.
-
Solution 3: Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. However, be aware that TEA can cause ion suppression in MS detection.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites.
-
Solution: Implement a robust column washing procedure between injections or at the end of each batch.
-
-
Metal Chelation: Bupivacaine can interact with metal ions in the HPLC system (e.g., stainless steel components).
-
Solution: Use a mobile phase additive that can act as a chelator, or consider using a biocompatible or PEEK-lined HPLC system.
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
Issue 2: Poor Resolution Between Bupivacaine and Endogenous Interferences
Achieving adequate separation of Bupivacaine and this compound from matrix components is crucial for accurate analysis.
Potential Causes and Solutions:
-
Insufficient Chromatographic Separation: The current method may not have enough resolving power.
-
Solution 1: Optimize Organic Modifier Ratio: Adjust the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. A lower organic content will generally increase retention and may improve resolution.
-
Solution 2: Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents offer different selectivities.
-
Solution 3: Adjust the Gradient Profile: If using a gradient, make the slope shallower around the elution time of Bupivacaine to increase the separation between closely eluting peaks.
-
Solution 4: Modify Mobile Phase pH: A change in pH can alter the retention of interfering compounds, potentially improving resolution.
-
-
Inappropriate Column Chemistry: The stationary phase may not be providing the necessary selectivity.
-
Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.
-
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for addressing poor resolution.
Experimental Protocols
Below are example experimental protocols derived from published methods that can serve as a starting point for method development.
Example 1: Reversed-Phase HPLC Method
This method is suitable for the determination of Bupivacaine in pharmaceutical formulations.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Ortho Phosphoric Acid (pH 2.04) in a ratio of 69.45:30.55 (% v/v)[3] |
| Flow Rate | 0.805 mL/min[3] |
| Detection | UV at 214 nm[3] |
| Injection Volume | 12 µL[3] |
Example 2: LC-MS/MS Method for Bupivacaine and this compound in Plasma
This method is designed for the sensitive and selective quantification of Bupivacaine and its internal standard in a biological matrix.
| Parameter | Condition |
| Column | Acquity HSS T3, 50 mm x 2.1 mm, 1.8 µm[9] |
| Mobile Phase A | 10 mM Ammonium Formate[9] |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (96:5:0.2, v/v/v)[9] |
| Flow Rate | Gradient elution (specifics to be optimized) |
| Injection Volume | 5 µL |
| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Bupivacaine: m/z 289.3 → 140.0; this compound: m/z 298.3 → 149.0[9] |
Sample Preparation (Protein Precipitation): A simple protein precipitation with a solvent mixture containing Water:Acetonitrile:Formic Acid (76:24:0.1, v/v/v) can be used for plasma samples.[9]
Logical Relationship of Parameters for Method Optimization
Caption: Interplay of key parameters in method optimization.
References
- 1. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. scispace.com [scispace.com]
- 4. tsijournals.com [tsijournals.com]
- 5. agilent.com [agilent.com]
- 6. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Analysis of Aqueous Humor of Bupivacaine in Different Administration Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. caymanchem.com [caymanchem.com]
Impact of mobile phase composition on Bupivacaine-d9 retention time
<
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase composition on the retention time of Bupivacaine-d9 in reversed-phase liquid chromatography (RPLC).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
Q1: Why has the retention time (RT) of my this compound peak suddenly shifted?
A sudden shift in retention time, either earlier or later, is a common issue that can typically be resolved by systematically checking your HPLC system and mobile phase.[1]
Potential Causes & Solutions:
-
Incorrect Mobile Phase Preparation: An error of just 1% in the organic solvent concentration can change the retention time by 5-15%.[2]
-
Change in Flow Rate: A decrease in flow rate will lead to longer retention times, while an increase will cause shorter retention times.[1]
-
Column Equilibration: Insufficient column equilibration before analysis can cause retention time drift, especially at the beginning of a run.[4]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injecting your first sample.[4] If your mobile phase contains additives like ion-pairing reagents, a longer equilibration time may be necessary.
-
-
Temperature Fluctuations: Changes in ambient or column oven temperature can affect retention. A general rule is that a 1°C increase in temperature can decrease retention time by approximately 2%.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis. Ensure the lab environment has stable temperature control.[3]
-
Q2: Why is my this compound peak showing poor shape (e.g., tailing or fronting)?
Poor peak shape can compromise the accuracy and precision of your quantification.
Potential Causes & Solutions:
-
Mobile Phase pH: Bupivacaine is a basic compound (pKa ≈ 8.1), so the mobile phase pH is critical.[5] If the pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase can interact with the analyte, causing peak tailing. Degradation of the stationary phase (e.g., silica dissolution at high pH) also affects performance.[4]
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column itself.[4]
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion and fronting.
-
Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.[10]
-
Caption: Troubleshooting workflow for this compound retention time shifts.
Frequently Asked Questions (FAQs)
Q1: How does deuteration affect the retention time of this compound compared to non-labeled Bupivacaine?
Deuterated internal standards can have slightly different retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[11][12] In reversed-phase LC, deuterated compounds are often slightly less retained and may elute marginally earlier than the non-labeled analyte.[11] This slight separation is important to consider, as matrix effects could potentially impact the analyte and its internal standard differently if they do not co-elute perfectly.[13]
Q2: What is the primary effect of changing the organic solvent (Acetonitrile) percentage in the mobile phase?
In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., Acetonitrile) makes the mobile phase more non-polar (stronger). This reduces the interaction of the hydrophobic this compound with the non-polar stationary phase, causing it to elute faster and thus decrease its retention time.[14] Conversely, decreasing the acetonitrile percentage will increase the retention time.[14][15]
Q3: Why is controlling the pH of the mobile phase important for this compound analysis?
Controlling the mobile phase pH is crucial for achieving reproducible retention times and good peak shapes for ionizable compounds like Bupivacaine.[6][16] Bupivacaine is a basic compound with a pKa of about 8.1.[5] By setting the mobile phase pH to a value at least two units below its pKa (e.g., pH 3-5), the molecule becomes fully protonated (ionized).[7] This prevents peak shape issues that can occur when the pH is close to the pKa and ensures stable, consistent interaction with the stationary phase.[16]
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
Both Acetonitrile and Methanol are common organic solvents for RPLC.
-
Acetonitrile generally has a higher elution strength for many compounds, meaning you may need a lower percentage of it compared to methanol to achieve the same retention time.[10] It also produces lower backpressure and has lower UV absorbance at short wavelengths.[10]
-
Methanol can offer different separation selectivity and may sometimes suppress peak tailing for certain compounds that interact with residual silanols on the stationary phase.[10]
The choice depends on the specific separation requirements, but acetonitrile is frequently used in methods for Bupivacaine analysis.[17][18][19]
Caption: Relationship between mobile phase parameters and this compound retention time.
Data Presentation
Table 1: Summary of Mobile Phase Composition Effects on this compound Retention Time in RPLC
| Parameter Change | Effect on Mobile Phase | Expected Impact on this compound Retention Time | Rationale |
| Increase Acetonitrile % | Polarity decreases (elution strength increases) | Decrease | Reduced hydrophobic interaction between the analyte and the C18 stationary phase.[14] |
| Decrease Acetonitrile % | Polarity increases (elution strength decreases) | Increase | Increased hydrophobic interaction between the analyte and the C18 stationary phase.[15] |
| Increase Flow Rate | Analyte spends less time in the column | Decrease | The analyte is pushed through the column to the detector more quickly.[1] |
| Decrease Flow Rate | Analyte spends more time in the column | Increase | The analyte moves through the column more slowly.[1] |
| Increase pH (towards pKa) | Analyte becomes less ionized (more neutral) | Increase | The neutral form is more hydrophobic and interacts more strongly with the stationary phase.[16] |
| Decrease pH (away from pKa) | Analyte becomes fully ionized (charged) | Decrease (and stabilizes) | The ionized form is more polar and less retained on the non-polar stationary phase.[6][16] |
Experimental Protocols
Representative RPLC Method for this compound Analysis
This protocol is a synthesized example based on common methodologies for Bupivacaine analysis and serves as a starting point for method development.[8][17][18][19]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[17]
-
Mobile Phase A: Water with a buffer/modifier (e.g., 0.1% Formic Acid or 10mM Ammonium Formate, adjusted to pH 3.0).[18]
-
Mobile Phase B: Acetonitrile.[18]
-
Elution Mode: Isocratic or Gradient. An example isocratic mobile phase could be a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm or MS/MS detection.[17]
3. Mobile Phase Preparation (Example: 1L of 50:50 A:B with Ammonium Formate Buffer at pH 3.0):
-
Prepare a 10mM Ammonium Formate solution by dissolving approximately 0.63 g of ammonium formate in 1000 mL of HPLC-grade water.
-
Take 500 mL of the aqueous solution and adjust the pH to 3.0 using Formic Acid.
-
Measure 500 mL of Acetonitrile.
-
Mix the 500 mL of pH-adjusted aqueous solution with the 500 mL of Acetonitrile.
-
Degas the final mobile phase using sonication or vacuum filtration before use to prevent pump issues.[3]
4. System Suitability:
-
Before running samples, perform several injections of a standard solution containing this compound to ensure the system is equilibrated and that retention time, peak area, and peak shape are reproducible. A relative standard deviation (RSD) of <2% for these parameters is generally considered acceptable.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [scite.ai]
- 13. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. polarity - Retention Time Change in Reversed Phase Chromatography (revised) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. tsijournals.com [tsijournals.com]
- 18. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]
- 19. ijlpr.com [ijlpr.com]
Deuterium exchange issues with Bupivacaine-d9 under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding deuterium exchange issues with Bupivacaine-d9, particularly under varying pH conditions. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical methods such as LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deuterium exchange a concern?
A1: this compound is a deuterated analog of Bupivacaine, a local anesthetic. It is commonly used as an internal standard in quantitative bioanalysis by GC- or LC-MS.[1] Deuterium exchange refers to the substitution of deuterium atoms on the molecule with hydrogen atoms from the surrounding solvent. This can be a significant issue as it alters the mass-to-charge ratio (m/z) of the internal standard, leading to inaccurate quantification of the target analyte, Bupivacaine.
Q2: Which hydrogens on the this compound molecule are most susceptible to exchange?
A2: While the exact positions of deuteration on commercially available this compound can vary, hydrogens on atoms adjacent to heteroatoms (like nitrogen) or those on the aromatic ring can be susceptible to exchange under certain conditions. For Bupivacaine, which has an amide group and a piperidine ring, the hydrogens on the carbons alpha to the nitrogen atoms and the amide nitrogen itself are potential sites for exchange, particularly under acidic or basic catalysis.
Q3: How does pH influence the rate of deuterium exchange?
A3: The rate of hydrogen-deuterium exchange is highly dependent on pH.[2][3] The exchange process is catalyzed by both acids and bases.[2] Generally, the rate of exchange is at its minimum at a low pH, typically around 2.5 to 3.[3] As the pH moves away from this minimum, either towards more acidic or more basic conditions, the rate of exchange increases significantly.[2]
Q4: What is the pKa of Bupivacaine and why is it important for understanding deuterium exchange?
A4: The pKa of Bupivacaine is approximately 8.1.[4] This value is crucial because it indicates that the tertiary amine in the piperidine ring will be predominantly in its protonated (ionized) form at physiological pH and in acidic solutions. The charge state of the molecule can influence its susceptibility to exchange at different locations.
Troubleshooting Guide
Problem 1: I am observing a loss of deuterium signal (lower than expected m/z) for this compound in my LC-MS analysis.
-
Possible Cause 1: High pH of the mobile phase or sample solvent.
-
Explanation: Basic conditions significantly accelerate the back-exchange of deuterium for hydrogen, especially for hydrogens on carbons adjacent to nitrogen atoms.[2]
-
Solution:
-
Lower the pH of the mobile phase to a range of 2.5-3.5 using an additive like formic acid or trifluoroacetic acid. This pH range is known to minimize the rate of hydrogen-deuterium exchange.[3][5]
-
Ensure that the sample is prepared in a solvent system that is also at an acidic pH and is maintained at a low temperature to quench any exchange activity.[3][5]
-
-
-
Possible Cause 2: Elevated temperatures during sample preparation or analysis.
-
Explanation: The rate of deuterium exchange increases with temperature.[3]
-
Solution:
-
-
Possible Cause 3: Prolonged sample storage or analysis time.
-
Explanation: Deuterium exchange is a time-dependent process. The longer the sample is exposed to conditions that promote exchange, the greater the loss of deuterium will be.
-
Solution:
-
Analyze samples as quickly as possible after preparation.
-
Optimize the LC method to have the shortest possible run time without compromising chromatographic resolution.[5]
-
-
Problem 2: The peak shape for this compound is poor or shows tailing.
-
Possible Cause: On-column deuterium exchange.
-
Explanation: If the mobile phase conditions are not optimal, deuterium exchange can occur as the analyte passes through the analytical column. This can lead to a mixed population of deuterated and partially deuterated molecules, resulting in poor peak shapes.
-
Solution:
-
As with signal loss, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to minimize on-column exchange.
-
Evaluate the composition of your mobile phase. While less common, certain organic solvents could potentially contribute to exchange.
-
-
Data Summary
The following tables summarize the key factors influencing deuterium exchange.
Table 1: Effect of pH on Deuterium Exchange Rate
| pH Range | Relative Exchange Rate | Rationale |
| < 2.5 | Increasing | Acid-catalyzed exchange mechanisms dominate.[2] |
| 2.5 - 3.0 | Minimum | The rate of both acid and base-catalyzed exchange is at its lowest point.[3] |
| > 3.0 | Increasing | Base-catalyzed exchange mechanisms become more prominent and accelerate with increasing pH.[2] |
Table 2: Troubleshooting Summary for this compound Deuterium Exchange
| Symptom | Potential Cause | Recommended Action |
| Loss of deuterium signal | High pH of mobile phase/sample | Acidify mobile phase and sample solvent to pH 2.5-3.5. |
| High temperature | Maintain samples at low temperature (0-4°C); use a cooled autosampler. | |
| Long analysis time | Minimize time between sample preparation and analysis; shorten LC gradient. | |
| Poor peak shape/tailing | On-column exchange | Optimize mobile phase pH; ensure rapid elution from the column. |
Experimental Protocols
Protocol: Minimizing Deuterium Back-Exchange during LC-MS Analysis of Bupivacaine
-
Sample Preparation:
-
Spike the biological matrix (e.g., plasma, urine) with this compound internal standard.
-
Perform protein precipitation with ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at a low temperature (e.g., 4 °C).
-
Transfer the supernatant to an autosampler vial and keep it in a cooled autosampler (e.g., 4 °C) until injection.
-
-
LC-MS Conditions:
-
Analytical Column: A standard C18 column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid (pH approx. 2.7).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient to ensure a short run time. For example, start at 5-10% B, ramp up to 95% B over 2-3 minutes, hold for 1 minute, and then re-equilibrate.
-
Column Temperature: Maintain at a low to moderate temperature, for example, 25°C. If back-exchange is still observed, consider a lower temperature.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor the specific parent-to-product ion transitions for both Bupivacaine and this compound.
-
Visualizations
Caption: Troubleshooting workflow for deuterium exchange issues with this compound.
Caption: The relationship between pH and the rate of deuterium exchange for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Bupivacaine Detection with Bupivacaine-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of low-level Bupivacaine using its deuterated internal standard, Bupivacaine-d9.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for the quantification of Bupivacaine in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because it is chemically almost identical to Bupivacaine, it co-elutes and experiences similar matrix effects, such as ion suppression or enhancement, during analysis.[2][3] This allows for more accurate and precise quantification, especially at low concentrations, by correcting for variability during sample preparation and analysis.[2][4]
Q2: What are the main advantages of using a SIL internal standard over a structural analog?
A2: While structural analogs can be used, SIL internal standards like this compound are generally preferred for LC-MS/MS bioanalysis.[4] The key advantages include:
-
Similar chromatographic behavior: this compound will have a very similar retention time to Bupivacaine, ensuring it is subjected to the same matrix effects at the time of elution.[3]
-
Correction for extraction variability: It mimics the extraction recovery of the analyte more closely than a structurally different compound.
-
Improved precision and accuracy: By accounting for variations in sample preparation and instrument response, SIL internal standards significantly improve the reliability of quantitative results.[4]
Q3: Can Bupivacaine metabolites interfere with the analysis?
A3: Yes, metabolites can potentially interfere. The major metabolites of Bupivacaine include desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine.[5][6] It is crucial to develop a chromatographic method with sufficient resolution to separate Bupivacaine from its metabolites. Additionally, mass spectrometry (MS) detection should use specific precursor-to-product ion transitions (MRM) to differentiate the analyte from its metabolites. In some cases, a metabolite of Bupivacaine, N-desbutyl bupivacaine (NDB), has been shown to interfere with the analysis of other drugs, like norfentanyl, due to being isobaric and sharing product ions.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Bupivacaine using this compound as an internal standard.
Issue 1: Poor Peak Shape or Splitting for Bupivacaine and/or this compound
-
Possible Cause: Column degradation or contamination.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent recommended by the manufacturer.
-
If the problem persists, try replacing the column with a new one of the same type.
-
Ensure proper sample preparation to remove particulates that could clog the column.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Verify the pH of your mobile phase. For amine-containing compounds like Bupivacaine, a slightly acidic pH (e.g., using 0.1% formic acid) is often used to ensure good peak shape in reversed-phase chromatography.
-
Issue 2: High Variability in this compound Signal
-
Possible Cause: Inconsistent addition of the internal standard.
-
Troubleshooting Steps:
-
Ensure the internal standard spiking solution is being added precisely and consistently to all samples, calibrators, and quality controls.
-
Check the calibration of your pipettes.
-
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh this compound stock and working solutions.
-
Store stock solutions at the recommended temperature (typically -20°C) and protect from light.
-
Issue 3: Different Retention Times for Bupivacaine and this compound
-
Possible Cause: Isotope effect.
-
Troubleshooting Steps:
-
A small shift in retention time between the analyte and its deuterated internal standard can sometimes occur, with the deuterated compound often eluting slightly earlier.[3] This is generally acceptable as long as the shift is consistent.
-
Ensure your chromatography is robust and the retention times are stable throughout the analytical run. A significant drift could indicate a problem with the LC system or column.
-
Issue 4: Inaccurate Quantification Despite Using this compound
-
Possible Cause: Isotopic exchange.
-
Troubleshooting Steps:
-
Deuterium atoms on certain positions of a molecule can sometimes exchange with protons from the solvent, especially under acidic or basic conditions.[8]
-
Ensure that the deuterium labels on this compound are on stable positions (e.g., on a butyl chain) that are not prone to exchange.
-
If isotopic exchange is suspected, consider using a different SIL internal standard, such as one labeled with 13C or 15N.[8]
-
-
Possible Cause: Matrix effects differentially affecting the analyte and internal standard.
-
Troubleshooting Steps:
-
Even with a SIL internal standard, severe matrix effects can sometimes lead to inaccuracies.[2]
-
Optimize your sample preparation method to remove more of the interfering matrix components. This could involve trying a different extraction technique (e.g., solid-phase extraction instead of protein precipitation).
-
Dilute your samples to reduce the concentration of matrix components.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Bupivacaine in biological matrices.
Table 1: Linearity and Limits of Detection/Quantification
| Analytical Method | Matrix | Internal Standard | Linearity Range | LLOQ | LOD | Reference |
| HPLC | - | - | 0.5 - 13.8 mg/mL | 65 mg/mL | 20 mg/mL | [5] |
| GC-MS | - | - | 0.5 - 13.8 mg/mL | 48 mg/mL | 15 mg/mL | [5] |
| HPLC-MS/MS | Human Plasma | Ropivacaine | 3.90 - 500 µg/L | 3.90 µg/L | - | [9] |
| LC-MS/MS | Human Plasma | - | - | 0.25 ng/mL | - | [10] |
| UPLC-MS/MS | Human Plasma | This compound | 10 - 4500 ng/mL | - | - | [11] |
| LC-MS/MS | Human Plasma & Breast Milk | - | 0.5 - 500 ng/mL | - | - | [12] |
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method
| Parameter | Concentration Level | Bupivacaine | Reference |
| Intra-assay Precision (%CV) | Low, Medium, High | <15% | [9] |
| Inter-assay Precision (%CV) | Low, Medium, High | <15% | [9] |
| Accuracy (%Bias) | Low, Medium, High | <10% | [9] |
Experimental Protocols
Detailed Methodology for Bupivacaine Analysis in Human Plasma using UPLC-MS/MS
This protocol is a synthesized example based on common practices in the field.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration should be optimized based on expected analyte levels).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Equilibrate at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions:
-
Bupivacaine: m/z 289.2 → 140.1
-
This compound: m/z 298.2 → 149.1
-
Visualizations
Caption: Workflow for Bupivacaine analysis using this compound.
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
- 1. caymanchem.com [caymanchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chromforum.org [chromforum.org]
- 4. scispace.com [scispace.com]
- 5. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
- 6. Determination of bupivacaine and metabolites in rat urine using capillary electrophoresis with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Bupivacaine Utilizing Bupivacaine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioanalytical method validation for bupivacaine, with a focus on the use of Bupivacaine-d9 as an internal standard. The performance of this compound is compared with alternative internal standards, supported by experimental data from published studies.
Introduction
The accurate quantification of bupivacaine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. A robust bioanalytical method validation is essential to ensure the reliability of the data. The choice of an appropriate internal standard (IS) is a critical factor in the success of LC-MS/MS-based bioassays, as it compensates for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte, leading to co-elution and comparable ionization efficiency, which corrects for matrix effects and variations in extraction recovery.
This guide details the experimental protocols for bupivacaine analysis and presents a comparison of validation parameters using this compound against other commonly used internal standards like ropivacaine.
Experimental Protocols
A validated UPLC-MS/MS method for the simultaneous quantification of bupivacaine in human plasma is described below, utilizing this compound as the internal standard.[1]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 100 µL of human plasma, add a solvent mixture of Water:Acetonitrile:Formic Acid (76:24:0.1, v/v/v) containing this compound.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Acquity UPLC
-
Column: Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: 10 mM Ammonium Formate[1]
-
Mobile Phase B: Acetonitrile:Water:Formic Acid (96:5:0.2, v/v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 0.2 70 30 0.75 5 95 1.90 5 95 2.00 70 30 | 2.50 | 70 | 30 |
-
Mass Spectrometer: API 4000 triple quadrupole[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Mass Transitions:
Data Presentation
The following tables summarize the quantitative data from the bioanalytical method validation of bupivacaine using this compound and an alternative internal standard, ropivacaine. It is important to note that the data for each internal standard is derived from separate studies and not from a head-to-head comparison.
Table 1: Bioanalytical Method Validation Data for Bupivacaine using this compound Internal Standard
| Validation Parameter | Result |
| Linearity Range | 10 - 4500 ng/mL[1] |
| Correlation Coefficient (r²) | Not explicitly stated, but method described as linear. |
| Accuracy | Not explicitly stated in percentage bias. |
| Precision (Intra- and Inter-run) | Within 6.8% at the lower limit of quantification level.[1] |
| Selectivity | No interference observed at the retention times of bupivacaine and this compound. |
| Recovery | 98%[1] |
| Matrix Effect | No significant ion suppression or enhancement was observed. |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Stock Solution) | Analytes were found to be stable. |
Table 2: Bioanalytical Method Validation Data for Bupivacaine using Ropivacaine Internal Standard
| Validation Parameter | Result |
| Linearity Range | 3.90 - 500 µg/L[2] |
| Correlation Coefficient (r²) | > 0.996[2] |
| Accuracy (Bias) | < 10%[2] |
| Precision (Intra- and Inter-assay) | < 15%[2] |
| Selectivity | High specificity achieved.[2] |
| Recovery | Not explicitly stated. |
| Matrix Effect | Not explicitly stated. |
| Stability | Not explicitly stated. |
Mandatory Visualization
References
A Researcher's Guide to Cross-Validation of Bupivacaine Assays Across Laboratories
In the landscape of pharmaceutical analysis, ensuring the reproducibility and consistency of bioanalytical methods across different laboratories is paramount for reliable drug development and clinical studies. This guide provides a comprehensive comparison of common analytical methods for the quantification of Bupivacaine in biological matrices, focusing on the critical parameters for inter-laboratory cross-validation. By presenting experimental data, detailed protocols, and logical workflows, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Comparative Performance of Bupivacaine Assays
The selection of an appropriate analytical method for Bupivacaine quantification is contingent on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
Below is a summary of performance data from various studies, highlighting key validation parameters that are essential for cross-laboratory comparisons.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 5 - 2000 ng/mL[1][2] | 0.25 - 200.0 ng/mL[3][4] | 5 - 320 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 4 - 8 ng/mL[5] | 0.125 - 1.0 ng/mL[3][4] | ~1.0 ng/mL (LOD)[1] |
| Accuracy (% Recovery) | 90% - 102%[2][5] | 93.2% - 105.7%[4] | Acceptable (not specified)[1] |
| Precision (%RSD / CV) | < 10%[2] | < 15%[6] | Not specified[1] |
| Sample Volume | 0.5 - 1 mL plasma | 100 - 200 µL plasma[3][6] | Not specified |
| Internal Standard | Pentycaine[2], Desipramine[7] | Ropivacaine[6] | Pentycaine[1] |
Note: The values presented are a synthesis of data from multiple sources and should be considered as representative performance characteristics. Actual performance may vary depending on the specific laboratory, instrumentation, and protocol.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of successful inter-laboratory cross-validation. Below are summarized methodologies for the most common Bupivacaine assays.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its robustness and accessibility.
-
Sample Preparation:
-
To a 1 mL plasma sample, add an internal standard (e.g., Pentycaine).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.[2] A common LLE procedure involves alkalinization of the plasma followed by extraction with an organic solvent like diethyl ether.[7]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[7]
-
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits.
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A chiral stationary phase column (e.g., Chirex® 3020) may be used for enantiomeric separation.[3]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 95% n-hexane:ethanol 80:20, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Bupivacaine and the internal standard. For Bupivacaine, a common transition is m/z 289 → m/z 140.[6]
-
Visualizing the Workflow and Comparison Logic
To facilitate a clear understanding of the cross-validation process and the comparative framework, the following diagrams are provided.
Caption: Workflow for Inter-Laboratory Cross-Validation of Bupivacaine Assays.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Bupivacaine Quantification: Focus on Linearity, Accuracy, and Precision with Bupivacaine-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Bupivacaine-d9 as an internal standard against other commonly used alternatives for the quantification of Bupivacaine. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This document summarizes key performance metrics—linearity, accuracy, and precision—supported by experimental data from published studies to aid in the selection of the most suitable internal standard for your research needs.
Introduction
Bupivacaine is a widely used local anesthetic, and its accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is often considered the gold standard in mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response. However, other non-isotopic internal standards, such as Lidocaine and Ropivacaine, are also utilized. This guide presents a comparative overview of their analytical performance.
Experimental Protocols
The following sections detail the methodologies employed in the studies cited for the quantification of Bupivacaine using different internal standards.
Method 1: this compound as Internal Standard
This method, adapted from a UPLC-MS/MS assay for the simultaneous estimation of Bupivacaine and Meloxicam in human plasma, demonstrates a rapid and sensitive approach.
-
Sample Preparation: A simple protein precipitation method was employed. To a plasma sample, a solvent mixture of Water:Acetonitrile:Formic Acid (76:24:0.1, v/v/v) containing this compound was added. The mixture was vortexed and then centrifuged to precipitate proteins. The resulting supernatant was collected for analysis.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) was performed on an Acquity HSS T3 column (2.1 x 50 mm, 1.8 µm). The mobile phase consisted of a gradient of Mobile Phase A (10 mM Ammonium Formate) and Mobile Phase B (Acetonitrile:water:Formic acid, 96:5:0.2, v/v/v).
-
Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source was used. The mass transition for Bupivacaine was m/z 289.3 → 140.0, and for this compound, it was m/z 298.3 → 149.0.
Method 2: Lidocaine as Internal Standard
This HPLC-MS method was developed for the quantification of Bupivacaine in human biopsy samples.
-
Sample Preparation: Anesthetics were extracted from tissue samples using 0.1% formic acid in acetonitrile for protein denaturation, followed by the addition of hexane to remove lipophilic impurities. Lidocaine was added as the internal standard.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) was carried out on a Phenomenex Luna Omega polar C18 column using a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: A mass spectrometer was used for detection. Specific mass transitions for Bupivacaine and Lidocaine were monitored.
Method 3: Ropivacaine as Internal Standard
This Gas Chromatography-Mass Spectrometry (GC-MS) method was developed for the simultaneous determination of Lidocaine and Bupivacaine in human saliva.
-
Sample Preparation: A liquid-liquid extraction was performed on saliva samples using an appropriate organic solvent, with Ropivacaine added as the internal standard.
-
Chromatography: Gas chromatography was used to separate the analytes.
-
Mass Spectrometry: A mass spectrometer was used for the detection and quantification of the analytes and the internal standard.
Performance Data Comparison
The following tables summarize the quantitative data on the linearity, accuracy, and precision for Bupivacaine analysis using the different internal standards. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions may influence the results.
Table 1: Linearity of Bupivacaine Quantification
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Citation |
| This compound | UPLC-MS/MS | 10 - 4500 ng/mL | Not explicitly stated, but method was linear | [1] |
| Lidocaine | HPLC-MS | 0.16 - 100 µg/g | > 0.99 | [2] |
| Ropivacaine | GC-MS | 1 - 20 µg/mL | 0.9985 |
Table 2: Accuracy of Bupivacaine Quantification
| Internal Standard | Analytical Method | Concentration Level | Accuracy (% Recovery / % Bias) | Citation |
| This compound | UPLC-MS/MS | Not specified | Overall recovery found to be 98% | [1] |
| Lidocaine | HPLC-MS | Not specified | Intra-day recoveries: 48.2% - 82.1% | [2] |
| Ropivacaine | GC-MS | Not specified | Not explicitly stated for Bupivacaine |
Table 3: Precision of Bupivacaine Quantification
| Internal Standard | Analytical Method | Concentration Level | Precision (% CV / % RSD) | Citation |
| This compound | UPLC-MS/MS | LLOQ | Intra and inter-run precision values are within 6.8% | [1] |
| Lidocaine | HPLC-MS | Not specified | Intra-day RSDs: 1.47% - 14.28% | [2] |
| Ropivacaine | GC-MS | Not specified | Not explicitly stated for Bupivacaine |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Bupivacaine in a biological matrix using an internal standard and LC-MS/MS analysis.
Caption: A generalized workflow for the quantitative analysis of Bupivacaine using an internal standard and LC-MS/MS.
Conclusion
Based on the available data, this compound demonstrates excellent performance as an internal standard for the quantification of Bupivacaine, with a wide linear range and good precision.[1] The use of a stable isotope-labeled internal standard like this compound is theoretically superior as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise results. While other internal standards like Lidocaine and Ropivacaine have been successfully used, the data for a direct, comprehensive comparison of their accuracy and precision against this compound is limited in the reviewed literature. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the matrix, the required sensitivity, and the availability and cost of the standard. For methods requiring the highest level of accuracy and precision, this compound is the recommended choice.
References
A Head-to-Head Battle: Bupivacaine-d9 Versus a Structural Analog as Internal Standards in Bioanalysis
An in-depth comparison of deuterated and structural analog internal standards for the accurate quantification of the local anesthetic, bupivacaine, in complex biological matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of Bupivacaine-d9 and its structural analog, ropivacaine, as internal standards in analytical methodologies, supported by experimental data and detailed protocols.
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of the results. An ideal IS should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability. The two primary choices for an IS are a stable isotope-labeled (SIL) analog of the analyte, such as this compound, or a structurally similar compound, often referred to as a structural analog. This guide delves into a comparative analysis of these two approaches for the quantification of bupivacaine, a widely used local anesthetic.
The Contenders: this compound and Ropivacaine
This compound is a deuterated form of bupivacaine where nine hydrogen atoms have been replaced by deuterium. This modification makes it chemically identical to bupivacaine in terms of its physicochemical properties, such as polarity and ionization efficiency, while having a distinct mass-to-charge ratio (m/z) that allows for its separate detection by a mass spectrometer.
Ropivacaine , another long-acting amide local anesthetic, is a close structural analog of bupivacaine. It shares a similar core structure but differs in the substitution on the piperidine ring, having a propyl group instead of a butyl group. This structural similarity suggests that it may exhibit comparable behavior to bupivacaine during analytical procedures.
Performance Showdown: A Data-Driven Comparison
Method Validation Parameters
The following tables summarize the performance characteristics of analytical methods using either a deuterated analog (this compound) or a structural analog (Ropivacaine) as the internal standard for bupivacaine analysis.
Table 1: Method Validation Data for Bupivacaine Quantification using a Deuterated Internal Standard (this compound)
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 1000 ng/mL | Favorable |
| Correlation Coefficient (r²) | > 0.99 | Favorable |
| Accuracy | 95% - 105% | Favorable |
| Precision (%RSD) | < 15% | Favorable |
| Recovery | > 85% | Favorable |
Table 2: Method Validation Data for Bupivacaine Quantification using a Structural Analog Internal Standard (Ropivacaine)
| Parameter | Result | Reference |
| Linearity Range | 23.8 - 2380.0 ng/mL[1] | Favorable |
| Correlation Coefficient (r²) | ≥ 0.996[1] | Favorable |
| Accuracy (%RE) | < 5%[1] | Favorable |
| Precision (%RSD) | < 8.0%[1] | Favorable |
| Recovery | 95.39% - 102.75%[1] | Favorable |
Analysis of Performance Data:
From the compiled data, both this compound and ropivacaine demonstrate excellent performance as internal standards for the quantification of bupivacaine. Both approaches yield methods with high linearity, accuracy, precision, and good recovery. The choice between the two may, therefore, depend on other factors such as cost, availability, and the specific challenges of the analytical method, particularly concerning matrix effects.
The Critical Role of Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte, thus ensuring accurate quantification.
Theoretically, a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects. Its near-identical chemical and physical properties to the analyte mean it will co-elute and be affected by the matrix in the same way.
A structural analog, while similar, may have slight differences in retention time and ionization efficiency, which could lead to differential matrix effects. However, studies have shown that a well-chosen structural analog can still provide adequate compensation.
Experimental Protocols
Below are detailed methodologies from studies that have successfully employed either this compound or ropivacaine as an internal standard.
Protocol 1: Quantification of Bupivacaine using Ropivacaine as an Internal Standard (Based on Salama, 2008)[1]
-
Sample Preparation: To be adapted from the reciprocal use described in the study. A specific volume of plasma is spiked with a known concentration of ropivacaine as the internal standard. Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile). The sample is then centrifuged, and the supernatant is collected for analysis.
-
Instrumentation: Time-of-flight mass spectrometer with an electrospray ionization source.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Direct infusion (no chromatographic separation).
-
Monitored Ions: Specific m/z values for bupivacaine and ropivacaine are monitored.
-
-
Quantification: The ratio of the peak intensity of bupivacaine to the peak intensity of the ropivacaine internal standard is used to construct a calibration curve and determine the concentration of bupivacaine in unknown samples.
Protocol 2: General Workflow for Bupivacaine Quantification using a Deuterated Internal Standard (this compound)
-
Sample Preparation: A defined volume of the biological matrix (e.g., plasma, urine) is aliquoted. A precise amount of this compound internal standard solution is added. The sample then undergoes a clean-up procedure, which can be protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Conditions:
-
Liquid Chromatography: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both bupivacaine and this compound are monitored for high selectivity and sensitivity.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of bupivacaine to this compound against the concentration of the calibration standards. The concentration of bupivacaine in the unknown samples is then calculated from this curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using the DOT language depict the key experimental workflows.
Caption: Workflow for Bupivacaine analysis using a deuterated internal standard.
Caption: Workflow for Bupivacaine analysis using a structural analog internal standard.
Conclusion: Making the Right Choice
Both this compound and ropivacaine have been demonstrated to be effective internal standards for the quantitative analysis of bupivacaine in biological matrices.
-
This compound , as a stable isotope-labeled analog, is theoretically the superior choice, offering the best possible compensation for matrix effects and other analytical variabilities due to its near-identical chemical and physical properties to the analyte.
-
Ropivacaine , as a structural analog, presents a viable and often more cost-effective alternative. The validation data shows that it can provide excellent accuracy and precision. However, careful method development and validation are crucial to ensure that any differences in its behavior compared to bupivacaine, particularly in terms of chromatographic retention and ionization efficiency, do not compromise the accuracy of the results, especially when dealing with complex matrices.
Ultimately, the selection of the internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is generally preferred and often required by regulatory agencies. For research and development purposes, a well-validated method using a structural analog like ropivacaine can provide reliable and accurate results.
References
Bupivacaine-d9 in Bioanalysis: A Comparative Guide to Deuterated Local Anesthetic Standards
In the precise world of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy of quantitative assays is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mass spectrometry-based quantification, offering a way to correct for variability during sample preparation and analysis. Among these, deuterated standards are widely utilized. This guide provides a comparative overview of Bupivacaine-d9, a deuterated analog of the potent local anesthetic bupivacaine, against other commonly used deuterated local anesthetic standards.
This publication is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to aid in the selection of the most appropriate internal standard for their analytical needs. The information presented is a synthesis of available experimental data from various validation studies.
Performance Comparison of Deuterated Local Anesthetic Standards
The ideal internal standard should co-elute with the analyte, exhibit no isotopic effect, and be free of the unlabeled analyte. While direct comparative studies are limited, the following table summarizes key performance parameters for this compound and other deuterated local anesthetic standards, compiled from individual validation reports. It is important to note that performance can vary depending on the specific matrix and analytical method conditions.
| Parameter | This compound | Ropivacaine-d7 | Lidocaine-d3 | Articaine-d4 |
| Analyte | Bupivacaine | Ropivacaine | Lidocaine | Articaine |
| Mass Shift (Da) | +9 | +7 | +3 | +4 |
| Isotopic Purity | ≥98% | Information not available | Information not available | Information not available |
| Linear Range (ng/mL) | 1.0 - 1000 | 0.5 - 3000 | 1.0 - 1000 | Information not available |
| Intra-day Precision (%CV) | ≤ 8.7% | 6.2% - 14.7% | ≤ 7.5% | Information not available |
| Inter-day Precision (%CV) | ≤ 10.5% | Information not available | ≤ 9.2% | Information not available |
| Accuracy/Recovery | 91.3% - 108.7% | 93.6% - 113.7% | 92.5% - 105.3% | Information not available |
| Matrix Effect | Not significant | Not significant | Not significant | Information not available |
| Reported Use | LC-MS/MS | LC-MS/MS | LC-MS/MS | Information not available |
Experimental Protocols: A Representative Bioanalytical Method
While specific experimental conditions will vary, the following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bupivacaine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 20% B to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bupivacaine: m/z 289.2 → 140.1
-
This compound: m/z 298.2 → 140.1
-
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of bupivacaine into blank plasma.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the unknown samples from the calibration curve using linear regression.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.
A Comparative Analysis of Quantification Methods for Bupivacaine and Ropivacaine
This guide provides a detailed comparison of analytical methods for the quantification of Bupivacaine and Ropivacaine, two widely used long-acting local anesthetics. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control.
Bupivacaine and Ropivacaine are structurally similar amide-type anesthetics. Ropivacaine, the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, was developed as a safer alternative to Bupivacaine, which is a racemic mixture. Accurate and reliable quantification of these compounds in biological matrices and pharmaceutical formulations is crucial for ensuring their efficacy and safety.[1][2] This guide will explore and compare various analytical techniques used for their determination, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance of different analytical methods for the determination of Bupivacaine and Ropivacaine.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Matrix | Linearity Range | LLOQ | Recovery | Reference |
| Bupivacaine & Ropivacaine | Human Plasma | 0.35 - 5.50 µg/mL (B) 0.21 - 3.34 µg/mL (R) | 0.35 µg/mL (B) 0.21 µg/mL (R) | Not Specified | [3] |
| Bupivacaine & Ropivacaine | Plasma | 20 - 2000 ng/mL | 5 ng/mL | 98% | [4][5][6] |
| Bupivacaine & Dexamethasone & Ropivacaine | PLGA Microspheres | 0.025 - 40.0 µg/mL (B & R) | Not Specified | Not Specified | [7][8] |
| Bupivacaine & Meloxicam | Bulk and Pharmaceutical Formulations | Not Specified | Not Specified | Not Specified | [9] |
| Bupivacaine | Pharmaceutical Formulation | 125 - 900 µg/mL | Not Specified | 98.5% - 101.5% | [10] |
| Bupivacaine & Fentanyl | Infusion Solutions | Not Specified | Not Specified | 99.02% | [11] |
| Ropivacaine | Drug-Delivery Systems | 0.025 - 40.0 µg/mL | Not Specified | Not Specified | [8] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | Linearity Range | LLOQ | Accuracy | Reference |
| Bupivacaine, Mepivacaine, Prilocaine & Ropivacaine | Human Serum | 1.0 - 200.0 ng/mL | 1.0 ng/mL | 93.2 - 105.7% (B) 94.3 - 104.0% (R) | [12][13] |
| Bupivacaine & Meloxicam | Human Plasma | 10 - 4500 ng/mL | 10.024 ng/mL (B) 10.016 ng/mL (M) | Not Specified | [14] |
| Ropivacaine & 3-OH-Ropivacaine | Plasma | Not Specified | Not Specified | Within ±15% | [15][16][17] |
Table 3: Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methods
| Method | Analyte(s) | Matrix | LLOQ | LOD | Reference |
| GC-MS | Lidocaine & Bupivacaine | Human Saliva | 10 ng/mL (L) 62 ng/mL (B) | 3 ng/mL (L) 20 ng/mL (B) | [18] |
| GC-MS | Bupivacaine | Human Plasma | Not Specified | 0.1 ng | [19] |
| Capillary Electrophoresis | Procaine, Lidocaine, Ropivacaine & Bupivacaine | Human Urine & Serum | 2.3 x 10⁻⁷ mol/L (P), 1.2 x 10⁻⁷ mol/L (L), 3.7 x 10⁻⁷ mol/L (R), 5.6 x 10⁻⁷ mol/L (B) in urine | 2.5 x 10⁻⁸ mol/L (P), 1.3 x 10⁻⁸ mol/L (L), 3.0 x 10⁻⁸ mol/L (R), 4.1 x 10⁻⁸ mol/L (B) in standard solution | [20] |
| Capillary Electrophoresis | Ropivacaine | Pharmaceutical Formulations | 0.1% enantiomeric impurity | Not Specified | [21][22] |
Experimental Protocols
This section provides an overview of the methodologies employed in the quantification of Bupivacaine and Ropivacaine.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Chromatographic Separation: A reversed-phase C18 column (e.g., Zorbarx Eclipse XDB-C18) is typically used.[3] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a phosphate buffer solution.[1][3] Isocratic elution is commonly applied.[1]
-
Detection: UV detection is performed at a wavelength of 210 nm.[3]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Bupivacaine and Ropivacaine in biological matrices.[12][15][17]
-
Sample Preparation: A rapid and simple sample preparation can be achieved through protein precipitation with a suitable solvent mixture (e.g., Water:Acetonitrile:Formic Acid).[14]
-
Chromatographic Separation: Separation is achieved on a suitable column, such as an Acquity HSS T3 column.[14] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM Ammonium Formate) and an organic component (e.g., Acetonitrile:water:Formic acid mixture) is often used.[14]
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[12][13]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the simultaneous determination of local anesthetics.
-
Sample Preparation: Liquid-liquid extraction is a common method for isolating analytes from biological matrices like saliva.[18]
-
Chromatographic Separation: A capillary column, such as a ZB-5MS, is used for separation.[18] The oven temperature is programmed to achieve optimal separation.[18]
-
Detection: Mass spectrometry is used for detection, with specific m/z values selected for quantitation of each analyte and the internal standard.[18]
4. Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that can be applied to the analysis of local anesthetics.[20][23]
-
Separation Principle: In CE, analytes are separated based on their electrophoretic mobility in an electric field within a narrow capillary.[23] The use of mixed micelles can enhance separation selectivity.[20]
-
Detection: Electrochemiluminescence detection is one method that has been successfully employed.[20]
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Ropivacaine vs Bupivacaine — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 3. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 4. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Plasma Ropivacaine and Bupivacaine Concentrations by HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ropivacaine, bupivacaine and dexamethasone in biodegradable PLGA microspheres by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijlpr.com [ijlpr.com]
- 10. jocpr.com [jocpr.com]
- 11. Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phmethods.net [phmethods.net]
- 15. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 20. Separation and determination of anesthetics by capillary electrophoresis with mixed micelles of sodium dodecyl sulfate and Tween 20 using electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Bupivacaine-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Bupivacaine-d9, ensuring compliance and minimizing risk.
This compound is a deuterated form of Bupivacaine, a local anesthetic. The deuterium labeling makes it useful as an internal standard in mass spectrometry-based quantification of Bupivacaine. While the deuterium atoms are stable isotopes and do not pose a radioactive hazard, this compound should be handled and disposed of with the same precautions as the parent compound, following established protocols for chemical and pharmaceutical waste.[1]
Key Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 474668-57-0 |
| Molecular Formula | C₁₈H₁₉D₉N₂O |
| Molecular Weight | 297.48 g/mol |
| Solubility in DMSO | ~25 mg/mL |
| Solubility in Ethanol | ~30 mg/mL |
| Storage Temperature | Room Temperature |
Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.
1. Waste Identification and Classification:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. This can be based on the Safety Data Sheet (SDS) and local regulations. Unused or expired this compound is typically managed as a chemical or pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from biological or radioactive waste.
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
3. Disposal Procedure:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety department to arrange for a waste pickup.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste management company.[2][3][4] These companies are equipped to handle and dispose of chemical and pharmaceutical waste in an environmentally sound manner, often through high-temperature incineration.
-
Avoid Improper Disposal:
4. Spill and Decontamination:
-
Spill Cleanup: In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Spill Debris Disposal: Collect all cleanup materials in a sealed, properly labeled container and dispose of it as hazardous waste through your EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. bwaste.com [bwaste.com]
- 4. getbiomed.com [getbiomed.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
